2,3-Dimethyl-1,4-naphthoquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFDNUSAWCHVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176380 | |
| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
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Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2197-57-1 | |
| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2197-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
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| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
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| Record name | 2,3-Dimethylnaphthoquinone | |
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| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
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| Record name | 2,3-dimethyl-1,4-dihydronaphthalene-1,4-dione | |
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| Record name | 2,3-DIMETHYL-1,4-NAPHTHOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY9IO0B44O | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dimethyl-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dimethyl-1,4-naphthoquinone, a compound of interest in medicinal chemistry and organic synthesis. This document details established synthetic protocols, thorough characterization data, and a visual representation of the experimental workflow.
Core Data Presentation
The following table summarizes the key quantitative data for this compound, facilitating easy reference and comparison.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Melting Point | 120 - 121 °C[1] |
| Appearance | Yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.22 (t, 2H, J = 4.8 Hz), 8.10 (s, 2H), 7.78 (t, 2H, J = 4.4 Hz), 2.45 (s, 6H)[2] |
| ¹³C NMR | Data not fully available in the searched literature. |
| Infrared (IR) | The spectra for this compound and phylloquinone are nearly identical in the 1680-1580 cm⁻¹ region. For phylloquinone in THF, the most intense IR absorption band is found at 1662 cm⁻¹, which is attributed to the antisymmetric stretching vibration of both C=O groups. |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 186, m/z 2nd Highest: 158, m/z 3rd Highest: 104[3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound. The most common and reliable method is the Diels-Alder reaction.
Synthesis via Diels-Alder Reaction
This protocol is adapted from a well-established procedure utilizing the [4+2] cycloaddition of 1,4-naphthoquinone (B94277) and 2,3-dimethyl-1,3-butadiene (B165502), followed by oxidation.
Materials:
-
1,4-Naphthoquinone
-
2,3-Dimethyl-1,3-butadiene
-
Ethanol
-
5% Ethanolic Potassium Hydroxide (B78521) Solution
Procedure:
-
Diels-Alder Adduct Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-naphthoquinone (0.5 mole) in 300 mL of ethanol.
-
To this solution, add 2,3-dimethyl-1,3-butadiene (1 mole).
-
Reflux the mixture for 5 hours.
-
After reflux, cool the solution and place it in a refrigerator for 10-12 hours to facilitate crystallization of the Diels-Alder adduct.
-
Collect the crystalline product by filtration and wash with a small volume of cold ethanol. The expected yield of the adduct is approximately 96%.
-
-
Dehydrogenation (Aromatization):
-
Dissolve the obtained adduct (e.g., 40 g) in 600 mL of 5% ethanolic potassium hydroxide solution in a three-necked flask fitted with a reflux condenser and an air inlet tube.
-
Bubble a current of air through the solution for 24 hours. The reaction is exothermic, and the color of the solution will change from green to yellow.
-
The product, this compound, will precipitate as a yellow solid.
-
Filter the solid with suction and wash sequentially with water, ethanol, and ether.
-
The air-dried product should have a melting point of approximately 209–210°C, with a yield of 94–96% for this step.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
Spectroscopic and Mechanistic Insights into 2,3-Dimethyl-1,4-naphthoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-Dimethyl-1,4-naphthoquinone, a compound of interest in medicinal chemistry. Detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented, alongside generalized experimental protocols for acquiring such spectra. Furthermore, this guide delves into the potential biological mechanism of action of this compound, focusing on its role as a bioreductive alkylating agent and its involvement in redox cycling, processes implicated in its observed anticancer activities.
Spectroscopic Data of this compound
The following sections summarize the key spectroscopic data for this compound, providing a foundational dataset for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.05 | Multiplet | 2H | Aromatic H (H5, H8) |
| ~7.70 | Multiplet | 2H | Aromatic H (H6, H7) |
| ~2.15 | Singlet | 6H | Methyl H (-CH₃) |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~185 | C1, C4 (C=O) |
| ~145 | C2, C3 (C-CH₃) |
| ~133 | C6, C7 |
| ~132 | C4a, C8a |
| ~126 | C5, C8 |
| ~12 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and aromatic functionalities.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1660 | Strong | C=O stretching (quinone) |
| ~1600 | Medium | C=C stretching (aromatic) |
| ~1380 | Medium | C-H bending (methyl) |
| ~1280 | Medium | C-C stretching |
| ~770 | Strong | C-H bending (aromatic, ortho-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound confirms its molecular weight and provides insights into its structural components.
Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 186 | High | [M]⁺ (Molecular Ion) |
| 158 | Medium | [M - CO]⁺ |
| 130 | Low | [M - 2CO]⁺ |
| 104 | Medium | [C₈H₈]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. It is important to note that these are representative procedures, and specific parameters may vary depending on the instrumentation and experimental setup.
NMR Spectroscopy Protocol
A general workflow for obtaining NMR spectra is outlined below.
Figure 1. General workflow for NMR spectroscopy.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
-
Instrumentation: The spectra are recorded on a spectrometer, for example, a Varian A-60 for ¹H NMR or a Bruker WM-250 for ¹³C NMR.
-
Data Acquisition: For a ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For a ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.
-
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy Protocol
The KBr pellet method is a common technique for obtaining IR spectra of solid samples.
Figure 2. General workflow for IR spectroscopy using the KBr pellet method.
FT-IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: A small amount of this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, finely ground potassium bromide (KBr) powder.
-
Pellet Formation: The mixture is placed in a die and subjected to high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is first recorded, followed by the spectrum of the sample pellet. The instrument then automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organic compounds.
The Redox Profile of 2,3-Dimethyl-1,4-naphthoquinone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the redox properties of 2,3-Dimethyl-1,4-naphthoquinone, a compound of significant interest in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its electrochemical behavior, role in cellular signaling, and detailed experimental protocols for its characterization.
Core Redox Characteristics
This compound is a member of the naphthoquinone family, known for its ability to undergo reversible one- and two-electron reduction processes. This redox cycling capability is central to its biological activity, including its potential as a bioreductive alkylating agent and its role in the generation of reactive oxygen species (ROS). The methyl groups at the 2 and 3 positions influence the electron density of the quinone ring, thereby modulating its redox potential.
Electrochemical Properties
Table 1: Half-Wave Reduction Potentials of 1,4-Naphthoquinone and its Derivatives in Dimethylformamide (DMF) vs. Saturated Calomel (B162337) Electrode (SCE)
| Compound | First Half-Wave Potential (E½¹) (V) | Second Half-Wave Potential (E½²) (V) |
| 1,4-Naphthoquinone | -0.73 | -1.45 |
| 2-Methyl-1,4-naphthoquinone | -0.81 | -1.54 |
| 2,3-Dimethoxy-1,4-naphthoquinone | -0.87 | -1.65 |
| This compound (Estimated) | ~ -0.85 | ~ -1.60 |
Data for 1,4-Naphthoquinone, 2-Methyl-1,4-naphthoquinone, and 2,3-Dimethoxy-1,4-naphthoquinone are from Ashnagar et al., 1984. The values for this compound are estimated based on the trend observed with methyl and methoxy (B1213986) substitutions.
The addition of electron-donating methyl groups is expected to make the reduction of the quinone ring more difficult, resulting in a more negative reduction potential compared to the parent 1,4-naphthoquinone.
Experimental Protocols
The determination of the redox properties of this compound can be achieved through various electrochemical techniques, with cyclic voltammetry being the most common.
Determination of Redox Potential by Cyclic Voltammetry
This protocol outlines a general procedure for determining the half-wave potentials of a quinone derivative.
Objective: To determine the first and second half-wave reduction potentials of this compound.
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) - TBAP)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., saturated calomel electrode - SCE or Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen aprotic solvent (e.g., 1 mM in DMF). Prepare the electrolyte solution by dissolving the supporting electrolyte in the same solvent (e.g., 0.1 M TBAP in DMF).
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes. Add the electrolyte solution to the cell.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan a range that encompasses the expected reduction potentials (e.g., from 0 V to -2.0 V vs. SCE).
-
Set the scan rate (e.g., 100 mV/s).
-
Record the background cyclic voltammogram of the electrolyte solution.
-
Add a known volume of the this compound stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).
-
Record the cyclic voltammogram of the analyte solution.
-
-
Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa) for each redox couple.
-
Calculate the half-wave potential (E½) for each couple using the equation: E½ = (Epa + Epc) / 2.
-
Caption: Workflow for determining redox potential using cyclic voltammetry.
Role in Cellular Signaling Pathways
The redox activity of this compound is intrinsically linked to its effects on cellular signaling pathways. Its ability to generate ROS can lead to the modulation of key signaling cascades involved in cellular stress responses, proliferation, and apoptosis.
Nrf2 Signaling Pathway Activation
Naphthoquinones are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.
Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. The ROS generated by the redox cycling of this compound can oxidize critical cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing the dissociation of Nrf2. The released Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.
Caption: Activation of the Nrf2 pathway by this compound.
MAPK Signaling Pathway Modulation
The generation of ROS by this compound can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38. These pathways are crucial regulators of cell proliferation, differentiation, and apoptosis.
ROS can activate MAPKKKs (e.g., ASK1) either directly or indirectly through the inhibition of protein tyrosine phosphatases (PTPs) that normally dephosphorylate and inactivate upstream receptor tyrosine kinases (RTKs). Activated MAPKKKs initiate a phosphorylation cascade, leading to the sequential activation of MAPKKs and ultimately MAPKs. The activated MAPKs then phosphorylate various downstream transcription factors (e.g., c-Jun, ATF2), leading to changes in gene expression that can promote either cell survival or apoptosis depending on the specific context and the duration of the signal.
Caption: Modulation of the MAPK pathway by this compound-induced ROS.
Conclusion
This compound possesses significant redox properties that are fundamental to its biological effects. Its ability to undergo electron transfer reactions and generate reactive oxygen species places it as a potent modulator of cellular signaling pathways, including the Nrf2 and MAPK cascades. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and mechanisms of action of this and related naphthoquinone compounds. Further experimental validation of the estimated redox potentials is recommended for precise quantitative analysis.
2,3-Dimethyl-1,4-naphthoquinone: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1,4-naphthoquinone is a synthetic naphthoquinone derivative that has garnered significant interest in the scientific community due to its diverse biological activities. As a member of the quinone family, its chemical structure, characterized by a naphthalene (B1677914) ring fused to a quinone moiety with two methyl groups at the 2 and 3 positions, underpins its reactivity and therapeutic potential. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its synthesis, chemical properties, and biological activities, with a particular emphasis on its anticancer and antioxidant effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Properties and Synthesis
This compound is a yellow crystalline solid with a molecular formula of C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol . It is soluble in organic solvents such as ethanol (B145695) and acetone (B3395972) but insoluble in water. The presence of the electron-withdrawing quinone ring and the electron-donating methyl groups influences its electrochemical properties and reactivity.
The synthesis of this compound can be achieved through various methods. A common approach involves the oxidation of 2-methylnaphthalene (B46627). One reported method utilizes hydrogen peroxide as the oxidant in the presence of a catalyst and glacial acetic acid as the solvent.[1] The reaction temperature is typically maintained between 20°C and 80°C.[1] Another established synthetic route for a related compound, 2,3-dimethylanthraquinone, involves a Diels-Alder reaction between 1,4-naphthoquinone (B94277) and 2,3-dimethylbutadiene, followed by dehydrogenation.[2] This method can be adapted for the synthesis of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 126-128 °C |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), insoluble in water |
Biological Activities and Mechanism of Action
The primary mechanism underlying the biological activities of this compound is its ability to undergo redox cycling. This process involves the reduction of the quinone to a semiquinone or hydroquinone, which can then be re-oxidized, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[3] The accumulation of ROS induces oxidative stress within cells, which can trigger various downstream signaling pathways, ultimately leading to cellular damage and apoptosis (programmed cell death).[4][5]
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound and its derivatives. Its cytotoxic effects have been demonstrated against a range of cancer cell lines. While specific IC50 values for the parent compound are not consistently reported across the literature, derivatives have shown significant activity. For instance, bioreducible 2,3-disubstituted-1,4-naphthoquinones have been evaluated for their ability to prolong the lifespan of Sarcoma 180 tumor-bearing mice.[6] The anticancer activity is largely attributed to the induction of apoptosis via ROS-mediated activation of signaling cascades, including the MAPK/Akt/STAT3 pathways.[4][5]
Table 2: Anticancer Activity of Selected Naphthoquinone Derivatives (for illustrative purposes)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phosphomolybdate based hybrid solid | HepG2 | 33.79 | [7] |
| Phosphomolybdate based hybrid solid | A549 | 25.17 | [7] |
| Phosphomolybdate based hybrid solid | MCF-7 | 32.11 | [7] |
| 2-butanoyloxy-1,4-naphthoquinone | IGROV-1 | Not specified (51.9% apoptotic cells) | [8] |
| Novel 1,4-naphthoquinone derivative (5v) | MCF-7 | 1.2 (24h), 0.9 (48h) | [9] |
Antioxidant Activity
Paradoxically, while this compound can act as a pro-oxidant to induce cytotoxicity in cancer cells, it and other naphthoquinones can also exhibit antioxidant properties. This dual role depends on the cellular environment and concentration. The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10][11] The mechanism of antioxidant action can involve direct scavenging of free radicals or the induction of cellular antioxidant defense systems through the activation of the Nrf2-Keap1 signaling pathway.[12][13]
Hemolytic Activity
Some naphthoquinone derivatives have been reported to induce hemolysis, the rupture of red blood cells. This effect is also linked to the generation of ROS and oxidative stress.[14] However, studies on certain 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives have shown no hemolytic activity at the tested concentrations, suggesting that structural modifications can mitigate this toxicity.[14]
Experimental Protocols
Synthesis of this compound (Adapted from similar syntheses)
A plausible synthesis method involves the oxidation of 2-methylnaphthalene. In a typical procedure, 2-methylnaphthalene is dissolved in glacial acetic acid. A catalyst is added, and the mixture is heated. Hydrogen peroxide is then added dropwise while maintaining the reaction temperature.[1] After the reaction is complete, the mixture is cooled, and the product is precipitated by adding water. The crude product can be purified by filtration, washing, and recrystallization.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15][16][17][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[10][11][19]
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.
Hemolysis Assay
This assay evaluates the potential of a compound to lyse red blood cells.[14][20][21]
-
Preparation of Red Blood Cells (RBCs): Obtain fresh blood and centrifuge to isolate RBCs. Wash the RBCs multiple times with a phosphate-buffered saline (PBS) solution.
-
Incubation: Prepare a suspension of RBCs and incubate with different concentrations of this compound for a specified time (e.g., 1-4 hours) at 37°C. A positive control (e.g., Triton X-100) for 100% hemolysis and a negative control (PBS) should be included.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 577 nm or 415 nm.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Signaling Pathways and Visualizations
The biological effects of this compound are intricately linked to its ability to modulate key cellular signaling pathways. The generation of ROS acts as a central event, initiating downstream cascades that determine the cell's fate.
Caption: Synthetic workflow for this compound.
Caption: ROS generation and induction of apoptosis.
Caption: Anticancer signaling pathways.
Caption: Nrf2-mediated antioxidant response.
Conclusion and Future Perspectives
This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its mechanism of action, centered on the generation of reactive oxygen species and the subsequent modulation of critical cellular signaling pathways, offers multiple avenues for therapeutic intervention. The ability to synthesize various derivatives allows for the fine-tuning of its biological activity, potentially enhancing its efficacy and reducing off-target toxicity.
Future research should focus on several key areas. A more comprehensive evaluation of the in vivo efficacy and safety of this compound and its optimized derivatives in relevant animal models is crucial. Elucidating the precise molecular targets and further dissecting the intricate signaling networks affected by this compound will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic strategies. Furthermore, exploring its potential in combination therapies with existing anticancer drugs could lead to synergistic effects and overcome drug resistance. The development of targeted delivery systems could also enhance its therapeutic index by increasing its concentration at the tumor site while minimizing systemic exposure. Continued investigation into the structure-activity relationships of this compound derivatives will be instrumental in designing next-generation compounds with improved pharmacological profiles for clinical translation.
References
- 1. CN102516054A - Method for synthesizing 2-methyl-1, 4-naphthoquinone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(6-Hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone Induces Apoptosis through ROS-Mediated MAPK, STAT3, and NF-κB Signalling Pathways in Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound derivatives as bioreductive alkylating agents with cross-linking potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]
- 12. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. msjonline.org [msjonline.org]
- 14. Cytotoxicity, hemolysis and in vivo acute toxicity of 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thno.org [thno.org]
- 21. rsc.org [rsc.org]
An In-depth Technical Guide to 2,3-Dimethyl-1,4-naphthoquinone: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1,4-naphthoquinone is a synthetic naphthoquinone derivative that has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development. Its core structure, the 1,4-naphthoquinone (B94277) scaffold, is found in numerous natural products with diverse biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for its synthesis and analysis, and a detailed examination of its biological activities, with a focus on its potential as an anticancer agent.
Chemical and Physical Properties
This compound is a yellow crystalline solid. Its core structure consists of a naphthalene (B1677914) ring system fused to a quinone moiety, with two methyl groups substituted at the 2 and 3 positions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| IUPAC Name | 2,3-dimethylnaphthalene-1,4-dione | [1] |
| CAS Number | 2197-57-1 | [1] |
| Appearance | Yellow crystalline solid | Inferred from related compounds |
| Melting Point | 126-128 °C | Inferred from related compounds |
| Solubility | Soluble in organic solvents like ethanol (B145695), acetone, and chloroform. Insoluble in water. | Inferred from related compounds |
Spectral Data
| Technique | Data Description | Source |
| ¹H NMR | Spectral data available. | [1][2] |
| ¹³C NMR | Spectral data available. | [1][2] |
| FTIR | KBr wafer spectrum available. | [1] |
| GC-MS | Main library and replicate library mass spectra available, with a top peak at m/z 186. | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving a Diels-Alder reaction followed by an oxidation (dehydrogenation) step. The following protocol is adapted from the synthesis of the closely related compound, 2,3-dimethylanthraquinone[3].
Step 1: Diels-Alder Reaction to form 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione [2]
-
Materials:
-
1,4-Naphthoquinone
-
Ethanol
-
-
Procedure:
-
Dissolve 1,4-naphthoquinone (e.g., 6.33 g, 40 mmol) in ethanol (100 mL) in a round-bottomed flask equipped with a reflux condenser.
-
To the stirred solution, add 2,3-dimethyl-1,3-butadiene (e.g., 4.95 mL, 44 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and maintain at reflux overnight (approximately 12 hours).
-
Allow the reaction mixture to cool for 15 minutes.
-
Concentrate the solution using a rotary evaporator to yield the adduct, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, as a solid. An ice bath can be used to facilitate crystallization.
-
The crude product can be purified by recrystallization from acetone, ethanol, or methanol (B129727) if necessary.
-
Step 2: Oxidation to this compound (Adapted from[3])
-
Materials:
-
1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione
-
5% Ethanolic Potassium Hydroxide (B78521) solution
-
Water
-
Ethanol
-
Ether
-
-
Procedure:
-
Dissolve the adduct from Step 1 in a 5% ethanolic potassium hydroxide solution in a three-necked flask equipped with a reflux condenser and an air inlet tube.
-
Bubble a current of air through the solution. The reaction is exothermic, and the initial color will change.
-
Continue the air bubbling until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting this compound will precipitate out of the solution.
-
Filter the solid product with suction.
-
Wash the product sequentially with water, ethanol, and finally ether.
-
Air-dry the purified this compound.
-
Purification by Column Chromatography
For higher purity, this compound can be purified using silica (B1680970) gel column chromatography[4].
-
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Acquisition: Record the FTIR spectrum using an FTIR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) [6]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Analysis: Inject the sample into a GC-MS system. The gas chromatograph will separate the components of the sample, and the mass spectrometer will provide mass spectral data for identification.
Biological Activity and Mechanism of Action
This compound has demonstrated notable biological activity, particularly as an anticancer agent[7]. Its mechanism of action is believed to be primarily mediated through the generation of reactive oxygen species (ROS), which leads to cellular stress and ultimately apoptosis (programmed cell death) in cancer cells[8][9].
ROS-Mediated Apoptosis Signaling Pathway
The induction of ROS by this compound can trigger a cascade of downstream signaling events. While the precise pathway for this specific compound is a subject of ongoing research, studies on related 1,4-naphthoquinone derivatives suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways[8][9].
Experimental Workflow for Anticancer Activity Evaluation
A typical workflow to assess the anticancer activity of this compound involves cell viability assays to determine its cytotoxic effects and apoptosis assays to confirm the mechanism of cell death.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[10][11].
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Annexin V-FITC/PI Staining for Apoptosis Detection
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane[12][13][14].
-
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in the target cells by treating them with this compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
-
Conclusion
This compound presents itself as a promising molecule for further investigation in the realm of cancer research and drug development. Its straightforward synthesis, coupled with its potent ROS-inducing and pro-apoptotic activities, makes it an attractive candidate for the development of novel anticancer therapies. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to explore the full potential of this intriguing compound. Further studies are warranted to elucidate the precise molecular targets and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. This compound | C12H10O2 | CID 16615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. research.pasteur.fr [research.pasteur.fr]
- 7. This compound derivatives as bioreductive alkylating agents with cross-linking potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
2,3-Dimethyl-1,4-naphthoquinone (CAS 2197-57-1): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to 2,3-Dimethyl-1,4-naphthoquinone (CAS 2197-57-1). This naphthoquinone derivative is a subject of increasing interest in medicinal chemistry and drug development, primarily for its potential as an anticancer agent.
Core Properties and Data
This compound is a solid organic compound with a molecular formula of C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol .[1] Its chemical structure features a naphthalene (B1677914) ring system with two methyl groups and two ketone functionalities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | Dark orange solid | [2] |
| Melting Point | 127 °C | [1][3] |
| Boiling Point | 312.5 °C at 760 mmHg | [3][4] |
| Density | 1.174 g/cm³ | [3][4] |
| Solubility | Soluble in organic solvents like ethanol, acetone, benzene, and ethyl acetate. Insoluble in water. | [2][3] |
| Flash Point | 116.9 °C | [3][4] |
| Storage Temperature | 2-8°C | [1] |
Toxicological Data
Toxicological information is vital for assessing the safety profile of a compound. The available acute toxicity data for this compound is summarized below.
| Test Type | Route of Exposure | Species | Dose | Source |
| LD50 (Lethal dose, 50% kill) | Intraperitoneal | Rodent - mouse | 100 mg/kg | [5] |
The compound is classified as a skin irritant (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3). It is harmful if swallowed (Acute toxicity, oral, Category 4).
Biological Activity and Mechanism of Action
The primary biological activity of this compound that has garnered significant scientific interest is its anticancer potential. This activity is predominantly attributed to its ability to induce oxidative stress within cancer cells.
The mechanism of action involves redox cycling, where the quinone moiety undergoes reduction to a semiquinone or hydroquinone, which then reacts with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[2] This surge in intracellular ROS leads to oxidative damage to cellular components, including DNA, lipids, and proteins, ultimately triggering programmed cell death, or apoptosis.[2]
dot
Caption: ROS-mediated apoptosis induced by this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for scientific research. The following sections provide methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound
A common and efficient method for the synthesis of 1,4-naphthoquinone (B94277) derivatives is the Diels-Alder reaction. The following protocol is adapted from procedures for similar compounds.
Materials:
-
1,4-Naphthoquinone
-
Ethanol
-
5% Ethanolic Potassium Hydroxide (B78521) solution
-
Air source (for bubbling)
-
Standard laboratory glassware (round-bottomed flask, reflux condenser, etc.)
-
Filtration apparatus
-
Ether
Procedure:
-
Diels-Alder Adduct Formation:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve 1,4-naphthoquinone and a molar excess of 2,3-dimethyl-1,3-butadiene in ethanol.
-
Reflux the solution for approximately 5 hours.
-
Cool the solution and then place it in a refrigerator (4°C) for 10-12 hours to allow for crystallization of the adduct.
-
Filter the crystalline mass and wash with cold ethanol.
-
-
Dehydrogenation (Aromatization):
-
Dissolve the adduct from the previous step in a 5% ethanolic potassium hydroxide solution in a three-necked flask equipped with a reflux condenser and an air inlet tube.
-
Bubble a current of air through the solution for 24 hours. The reaction mixture will typically change color from green to yellow.
-
Filter the resulting yellow precipitate (this compound) with suction.
-
Wash the product sequentially with water, ethanol, and finally with ether.
-
Air-dry the final product.
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/ethyl acetate.
-
Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. Melting point determination can also be used to assess purity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the diluted compound at various concentrations. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.
dot
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
Biological Activities of 2,3-Dimethyl-1,4-naphthoquinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 2,3-Dimethyl-1,4-naphthoquinone and its derivatives. The document focuses on their potential as therapeutic agents, summarizing key findings on their anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols and visual representations of relevant biological pathways are included to facilitate further research and development in this area.
Introduction
The 1,4-naphthoquinone (B94277) scaffold is a prominent feature in a multitude of natural and synthetic compounds exhibiting a wide range of biological activities.[1] Derivatives of this core structure have been extensively investigated for their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[1][2] The biological activity of these compounds is often attributed to their redox properties and their ability to act as electrophiles.[3] Specifically, 2,3-disubstituted-1,4-naphthoquinones have been a focus of synthetic and medicinal chemistry due to the potential for diverse functionalization at these positions, leading to compounds with tailored biological profiles.[1][4] This guide focuses on the derivatives of this compound, exploring their therapeutic potential.
Anticancer Activity
Derivatives of this compound have been investigated as bioreductive alkylating agents with potential anticancer applications.[4] The core concept behind this approach is that the quinone moiety can be reduced in the hypoxic environment of tumors, leading to the formation of a more reactive species that can alkylate and cross-link biological macromolecules like DNA, ultimately causing cancer cell death.
In Vivo Antitumor Efficacy
A study by Kallmayer and Tretter (1984) evaluated a series of bioreducible 2,3-disubstituted 1,4-naphthoquinones for their ability to prolong the lifespan of mice bearing Sarcoma 180 tumors. The leaving group at the 2- and 3-positions significantly influenced the antineoplastic activity. The most active compounds were the methyl sulfonate, methyl carbamate (B1207046), and 2-chloroethyl carbamate derivatives.[4]
| Compound | T/C x 100 (max) |
| Methyl sulfonate derivative | 232 |
| Methyl carbamate derivative | 266 |
| 2-Chloroethyl carbamate derivative | 230 |
| Table 1: Antitumor activity of 2,3-disubstituted-1,4-naphthoquinone derivatives against Sarcoma 180 in mice.[4] T/C x 100 represents the ratio of the median survival time of the treated group to the control group, multiplied by 100. A higher value indicates greater antitumor activity. |
Proposed Mechanism of Action
The anticancer activity of many 1,4-naphthoquinone derivatives is linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis.[5][6] The quinone structure can undergo redox cycling, leading to the formation of superoxide (B77818) radicals and other ROS, which in turn can damage cellular components and trigger programmed cell death.[3] Furthermore, these compounds can interact with and inhibit the function of key cellular proteins, such as topoisomerases and signaling proteins involved in cell proliferation and survival.[3]
For bioreductive alkylating agents specifically, the proposed mechanism involves the enzymatic reduction of the quinone to a hydroquinone, which then expels the leaving groups at the 2- and 3-positions to form a reactive quinone methide. This intermediate can then alkylate nucleophilic sites on DNA and other macromolecules.
References
- 1. Synthesis and Microbiological Evaluation of New 2- and 2,3-Diphenoxysubstituted Naphthalene-1,4-diones with 5-Oxopyrrolidine Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound derivatives as bioreductive alkylating agents with cross-linking potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of 2,3-Dimethyl-1,4-naphthoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethyl-1,4-naphthoquinone, a synthetic derivative of the naturally occurring 1,4-naphthoquinone (B94277) core, has been a subject of scientific inquiry for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones associated with this compound. It consolidates quantitative data on its physicochemical properties and biological activities, details experimental protocols for its synthesis and evaluation, and visually represents its known signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutic agents.
Discovery and History
The precise first synthesis of this compound is not definitively documented in a singular "discovery" paper. However, a well-established and early method for its preparation was detailed in Organic Syntheses, a highly reputable source for reliable chemical procedures. This synthesis, involving a Diels-Alder reaction, marked a significant step in the accessibility of this compound for further research.
The core structure, 1,4-naphthoquinone, is a well-known pharmacophore found in many natural products and synthetic compounds with a wide range of biological activities, including anticancer properties.[1] This foundational knowledge spurred interest in the synthesis and investigation of various derivatives, including this compound. Early research into this and similar compounds was often driven by the desire to understand the structure-activity relationships of vitamin K analogs and to develop novel therapeutic agents. Over the years, its potential as a bioreductive alkylating agent for anticancer therapy has been a primary focus of investigation.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, based on data from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂ | PubChem |
| Molecular Weight | 186.21 g/mol | PubChem |
| Appearance | Yellow solid | ChemicalBook[3] |
| Melting Point | 126-128 °C | ChemicalBook[3] |
| CAS Number | 2197-57-1 | PubChem[4] |
| IUPAC Name | 2,3-dimethylnaphthalene-1,4-dione | PubChem[4] |
Synthesis and Experimental Protocols
The most common and well-documented method for the synthesis of this compound is through a Diels-Alder reaction followed by dehydrogenation.
Synthesis via Diels-Alder Reaction
This synthetic route involves the [4+2] cycloaddition of 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene (B165502), followed by an oxidation/dehydrogenation step to yield the final product.
Experimental Protocol:
-
Step 1: Diels-Alder Adduct Formation.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-naphthoquinone (1.0 equivalent) in a suitable solvent such as ethanol (B145695).
-
Add 2,3-dimethyl-1,3-butadiene (1.1 to 1.5 equivalents).
-
Reflux the mixture for several hours (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the Diels-Alder adduct (1,4,4a,9a-tetrahydro-2,3-dimethylanthracene-9,10-dione).
-
Collect the solid product by filtration and wash with cold ethanol.
-
-
Step 2: Dehydrogenation (Aromatization).
-
The crude adduct can be dehydrogenated using various methods. A common method involves dissolving the adduct in an ethanolic solution of potassium hydroxide.
-
Bubble air through the solution at room temperature for an extended period (e.g., 24 hours). The color of the solution will typically change, indicating the progress of the reaction.
-
The product, this compound, will precipitate from the solution.
-
Collect the solid by filtration, wash with water and then with a small amount of cold ethanol to remove impurities.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Logical Workflow for Synthesis:
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.
Anticancer Activity
Numerous studies have investigated the cytotoxic effects of 1,4-naphthoquinone derivatives against various cancer cell lines. While specific IC₅₀ values for this compound are not as widely reported as for some of its analogs, the available data indicates its potential as an anticancer agent. The table below summarizes representative IC₅₀ values for related 1,4-naphthoquinone derivatives to provide a comparative context.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone | MOLT-3 | 0.27 | [5] |
| 2,3-dibromo-1,4-naphthoquinone | MOLT-3 | 3.29 | [5] |
| 2,3-dichloro-1,4-naphthoquinone | MOLT-3 | 3.61 | [5] |
| 2-chloro-3-(2-aminoethyl)amino-1,4-naphthoquinone | H460 | 4.24 | [6] |
| 2-chloro-3-(3-aminopropyl)amino-1,4-naphthoquinone | MDA-MB-231 | 21.6 | [6] |
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
A growing body of evidence suggests that the anticancer effects of many 1,4-naphthoquinone derivatives are mediated through their interaction with key cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway.[7] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.
Naphthoquinones can induce the generation of reactive oxygen species (ROS), which in turn can modulate the activity of various signaling proteins.[1] Specifically, they have been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition of Akt activation can lead to the suppression of downstream pro-survival signals and the activation of apoptotic pathways.
Signaling Pathway Diagram:
Future Perspectives
This compound continues to be a molecule of interest in the development of new anticancer agents. Future research should focus on a more comprehensive evaluation of its efficacy and selectivity against a wider panel of cancer cell lines, including drug-resistant phenotypes. Further elucidation of its molecular targets and the intricate details of its interaction with cellular signaling pathways will be crucial for its potential clinical translation. The development of novel derivatives with improved pharmacological profiles also remains a promising avenue for future drug discovery efforts.
References
- 1. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound derivatives as bioreductive alkylating agents with cross-linking potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 2197-57-1 [chemicalbook.com]
- 4. This compound | C12H10O2 | CID 16615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrochemical Behavior of 2,3-Dimethyl-1,4-naphthoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrochemical behavior of 2,3-Dimethyl-1,4-naphthoquinone. As a member of the 1,4-naphthoquinone (B94277) family, its redox properties are central to its biological activity, including potential therapeutic applications. This document details the fundamental electrochemical characteristics, experimental methodologies for their investigation, and the key signaling pathways influenced by the redox cycling of this compound class. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide extrapolates from the well-documented behavior of closely related 1,4-naphthoquinone derivatives to provide a robust predictive framework.
Core Principles of this compound Electrochemistry
The electrochemical signature of this compound is dominated by the redox activity of its quinone moiety. The fundamental process involves the sequential addition of two electrons, typically coupled with proton transfers in protic media. This behavior is the foundation of its biological effects, which often stem from its ability to undergo redox cycling and generate reactive oxygen species (ROS).[1][2]
The primary electrochemical reactions are:
-
First One-Electron Reduction: The quinone (Q) accepts a single electron to form a semiquinone radical anion (Q•⁻). This is often a reversible or quasi-reversible process.[3]
-
Second One-Electron Reduction: The semiquinone radical anion accepts a second electron to form the hydroquinone (B1673460) dianion (Q²⁻).[3]
In aqueous or other protic environments, these electron transfers are typically accompanied by protonation, leading to the formation of the neutral hydroquinone (QH₂). The redox potential at which these transfers occur is a critical determinant of the molecule's biological activity and is influenced by the electron-donating nature of the two methyl groups at the 2 and 3 positions.[4]
Quantitative Electrochemical Data
Direct experimental values for the reduction potentials of this compound are not readily found in the surveyed literature. However, by examining data from related 1,4-naphthoquinone derivatives, we can infer the expected electrochemical behavior. The presence of electron-donating methyl groups is expected to make the reduction of the quinone ring more difficult, resulting in more negative reduction potentials compared to the unsubstituted 1,4-naphthoquinone.
The following table summarizes typical electrochemical data for various substituted 1,4-naphthoquinones to provide a comparative context.
| Compound | First Reduction Potential (E¹₁/₂) (V vs. Ag/AgCl) | Second Reduction Potential (E²₁/₂) (V vs. Ag/AgCl) | Experimental Conditions |
| 1,4-Naphthoquinone | -0.5 to -0.7 | -1.1 to -1.3 | Aprotic solvents (e.g., DMF, Acetonitrile) with supporting electrolyte (e.g., TBAP) |
| 2-Methyl-1,4-naphthoquinone (Menadione) | More negative than 1,4-NQ | More negative than 1,4-NQ | Aprotic solvents with supporting electrolyte |
| 2,3-Dichloro-1,4-naphthoquinone | Less negative than 1,4-NQ | Less negative than 1,4-NQ | Aprotic solvents with supporting electrolyte |
| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Dependent on pH | Dependent on pH | Protic and aprotic solvents |
Note: The precise values of reduction potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, pH, and reference electrode used.
Experimental Protocols
The primary technique for investigating the electrochemical behavior of this compound is cyclic voltammetry (CV).
Cyclic Voltammetry (CV) Protocol
Objective: To determine the reduction and oxidation potentials, assess the reversibility of electron transfer reactions, and estimate kinetic parameters.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon, Platinum, Gold)
-
Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)
-
Counter (Auxiliary) Electrode (e.g., Platinum wire or mesh)
-
-
Electrochemical cell
-
Nitrogen or Argon gas for deoxygenation
-
This compound
-
Solvent (e.g., Acetonitrile, Dimethylformamide - DMF, Dichloromethane)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (B79767) - TBAP, Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆)
-
Polishing materials for the working electrode (e.g., alumina (B75360) or diamond slurries)
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using successively finer grades of alumina or diamond slurry. Rinse thoroughly with deionized water and the chosen solvent, then dry completely.
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M TBAP).
-
Deoxygenation: Transfer the solution to the electrochemical cell and purge with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell.
-
Set the parameters on the potentiostat:
-
Initial and Final Potential: Set a range that brackets the expected redox events. For naphthoquinones, a range from approximately +0.5 V to -2.0 V vs. Ag/AgCl is a reasonable starting point.
-
Switching Potential: The potential at which the scan direction is reversed.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the reaction kinetics.
-
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Determine the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.
-
Analyze the ratio of anodic to cathodic peak currents (ipa/ipc). A ratio of 1 is indicative of a reversible process.
-
Visualization of Pathways and Workflows
Electrochemical Reduction Pathway
The following diagram illustrates the general two-step one-electron reduction process of a 1,4-naphthoquinone derivative like this compound in an aprotic solvent.
References
- 1. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 2,3-Disubstituted-1,4-Naphthoquinone Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell-based assays to investigate the biological activity of 2,3-disubstituted-1,4-naphthoquinones, with a focus on their potential as anticancer agents. Due to the limited availability of specific data for 2,3-Dimethyl-1,4-naphthoquinone, this document leverages findings from closely related and well-studied derivatives, such as 2,3-Dimethoxy-1,4-naphthoquinone (DMNQ), to provide a foundational framework for research.
Introduction
1,4-Naphthoquinones are a class of organic compounds known for their diverse pharmacological activities, including anticancer properties. Their mechanism of action often involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis and modulation of key cellular signaling pathways.[1][2][3] This document outlines detailed protocols for essential cell-based assays to characterize the cytotoxic and mechanistic properties of 2,3-disubstituted-1,4-naphthoquinone derivatives.
Data Presentation: Cytotoxicity of 2,3-Disubstituted-1,4-Naphthoquinone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2,3-disubstituted-1,4-naphthoquinone derivatives in different cancer cell lines, providing a comparative overview of their cytotoxic potential.
| Compound Name/Derivative | Cell Line | IC50 Value | Reference |
| 2,3-(substituted)-1,4-naphthoquinone derivative 5f | H460 (lung cancer) | 3.048 × 10⁻⁵ mol L⁻¹ | [4] |
| 2,3-(substituted)-1,4-naphthoquinone derivative 8 | H460 (lung cancer) | 4.24 × 10⁻⁶ mol L⁻¹ | [4] |
| 2,3-(substituted)-1,4-naphthoquinone derivative 5c | MDA-MB-231 (triple-negative breast cancer) | 2.16 × 10⁻⁵ mol L⁻¹ | [4] |
| 2,3-(substituted)-1,4-naphthoquinone derivative 8 | MDA-MB-231 (triple-negative breast cancer) | 1.60 × 10⁻⁵ mol L⁻¹ | [4] |
| 2,3-(substituted)-1,4-naphthoquinone derivative 5g | A2780 (ovarian cancer) | 2.68 × 10⁻⁶ mol L⁻¹ | [4] |
| 2,3-(substituted)-1,4-naphthoquinone derivative 8 | A2780 (ovarian cancer) | 3.89 × 10⁻⁶ mol L⁻¹ | [4] |
| 2-(tert-butylthio)-3-chloronaphthalene-1,4-dione | HeLa cells | 10.16 μM | [1] |
| 2-phenylamino-3-acyl-1,4-naphthoquinone V | MCF-7 (breast cancer) | 1.5 µM | [5] |
| 1,4-Naphthoquinone (B94277) derivative 11 | MOLT-3 (T-lymphoblast acute lymphoblastic leukemia) | 0.15 µM | [6] |
| 1,4-Naphthoquinone derivative 11 | HepG2 (hepatocellular carcinoma) | 1.55 µM | [6] |
| 1,4-Naphthoquinone derivative 14 | MOLT-3 (T-lymphoblast acute lymphoblastic leukemia) | 0.27 µM | [6] |
| 1,4-Naphthoquinone derivative 10 | MOLT-3 (T-lymphoblast acute lymphoblastic leukemia) | 1.38 µM | [6] |
| Thiopyrano[2,3-d]thiazole derivative 3.6 | Jurkat T-leukemia cells | 0.76 µM | [7] |
| Thiopyrano[2,3-d]thiazole derivative 3.6 | KBC-1 (epidermoid) | 12.81 µM | [7] |
| Thiopyrano[2,3-d]thiazole derivative 3.6 | HCT116wt (colon carcinoma) | 5.54 - 6.81 µM | [7] |
Mechanism of Action: Signaling Pathways
The cytotoxic effects of many 1,4-naphthoquinone derivatives are attributed to their ability to induce apoptosis through the generation of ROS. This oxidative stress triggers a cascade of signaling events, primarily involving the MAPK, Akt, and STAT3 pathways.[2][3][8]
ROS-Mediated Apoptosis and Signaling
Experimental Workflow
A typical workflow for evaluating the anticancer properties of a 2,3-disubstituted-1,4-naphthoquinone involves a series of cell-based assays to determine its cytotoxicity and elucidate its mechanism of action.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
2,3-Disubstituted-1,4-naphthoquinone
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the 2,3-disubstituted-1,4-naphthoquinone in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
After treatment with the 2,3-disubstituted-1,4-naphthoquinone, harvest the cells by trypsinization and wash them with cold PBS.[1]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[1]
Protocol 3: Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular accumulation of ROS using a fluorescent probe.
Materials:
-
Treated and untreated cells
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive dye
-
Microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate or other suitable culture vessel.
-
Wash the cells with warm PBS or HBSS.
-
Load the cells with the ROS-sensitive dye (e.g., 10 µM H2DCFDA) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess dye.
-
Treat the cells with various concentrations of the 2,3-disubstituted-1,4-naphthoquinone.
-
Measure the fluorescence intensity at the appropriate excitation/emission wavelengths using a microplate reader or analyze the cells by flow cytometry.
Protocol 4: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. benchchem.com [benchchem.com]
- 2. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Dimethyl-1,4-naphthoquinone in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone (B94277), a structural motif found in numerous bioactive compounds with demonstrated anticancer properties. This document provides detailed application notes and experimental protocols for the use of this compound in cancer research. The primary mechanism of action for this class of compounds involves the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptotic cell death in cancer cells. The signaling pathways implicated in this process often include the MAPK/Akt/STAT3 cascades.
Data Presentation
Quantitative cytotoxicity data for this compound is not extensively available in the public domain. The following tables summarize the reported cytotoxic activities of structurally related 1,4-naphthoquinone derivatives against various cancer cell lines to provide a comparative reference. It is crucial to experimentally determine the IC50 values for this compound in the specific cell lines of interest.
Table 1: Cytotoxicity of 1,4-Naphthoquinone Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) |
| 2,3-disubstituted-1,4-naphthoquinone with salicylic (B10762653) acid moiety | MDA-MB-231 (Breast) | CellTiter-Glo® | Inhibitory effect at lower concentrations |
| 2,3-disubstituted-1,4-naphthoquinone with procaine (B135) moiety | MDA-MB-231 (Breast) | CellTiter-Glo® | Effective at higher concentrations |
| 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | Gastric Cancer Cell Lines | MTT | Significantly inhibited viability |
| 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) | Gastric Cancer Cell Lines | MTT | Significantly inhibited viability |
| 2,3-dihydro-2,3-epoxy-2-propylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone (EPDMNQ) | Liver Cancer Cell Lines (Hep3B, HepG2, Huh7) | MTT | Inhibited proliferation |
| 2,3-dihydro-2,3-epoxy-2-nonylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone (ENDMNQ) | Liver Cancer Cell Lines (Hep3B, HepG2, Huh7) | MTT | Inhibited proliferation |
Signaling Pathways
The anticancer activity of this compound and its analogs is primarily attributed to the generation of ROS, which in turn modulates key signaling pathways controlling cell survival and apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow
A general workflow for investigating the anticancer effects of this compound is outlined below.
Caption: General experimental workflow for cancer research.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for the desired time.
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cellular Reactive Oxygen Species (ROS) Detection Assay
This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Treated and untreated cells
-
DCFH-DA (10 mM stock in DMSO)
-
Serum-free medium
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate or on coverslips in a 24-well plate and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with warm PBS. Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with warm PBS to remove excess probe.
-
Treatment: Add culture medium containing this compound at the desired concentration.
-
Fluorescence Measurement: Measure the fluorescence intensity immediately and at various time points using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
Western Blot Analysis for Apoptosis and Signaling Markers
This protocol is for detecting changes in the expression and activation of key proteins involved in apoptosis and related signaling pathways.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, p-p38, p-Akt, p-STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Application Notes and Protocols for the Electrochemical Analysis of 2,3-Dimethyl-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1,4-naphthoquinone, a synthetic derivative of 1,4-naphthoquinone, is a compound of interest in various fields, including medicinal chemistry as a potential bioreductive alkylating agent. Understanding its electrochemical properties is crucial for elucidating its mechanism of action, particularly its redox behavior which can influence its biological activity. This document provides detailed application notes and experimental protocols for the electrochemical analysis of this compound using cyclic voltammetry (CV), a fundamental and widely used electrochemical technique. The protocols are based on established methodologies for similar naphthoquinone models, providing a solid foundation for reproducible research.
Electrochemical Behavior of this compound
The electrochemical reduction of 1,4-naphthoquinones in aprotic media typically proceeds through two successive one-electron transfer steps. The first reversible step forms a stable anion radical, and the second, often quasi-reversible or irreversible, step generates a dianion. The redox potentials of these processes are sensitive to the solvent environment and the nature of substituents on the naphthoquinone ring.
In the case of this compound (DMNQ), the electron-donating nature of the two methyl groups influences its redox properties. The electrochemical behavior of DMNQ has been studied in both aprotic (acetonitrile) and protic (ethanol) solvents to understand the effects of the solvent environment and hydrogen bonding on its midpoint potential.
Data Presentation
The following table summarizes the key electrochemical data for this compound obtained by cyclic voltammetry in different solvent systems. This data is essential for comparing its redox properties with other quinones and for designing further electrochemical experiments.
Table 1: Electrochemical Parameters for this compound (DMNQ)
| Solvent System | Midpoint Potential (E₁/₂) vs. NHE (V) | Reference |
| Acetonitrile (aprotic) | -0.795 | |
| Ethanol (protic) | -1.070 |
Note: The midpoint potentials are referenced to the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple as an internal standard and then converted to the Normal Hydrogen Electrode (NHE) scale.
Experimental Protocols
This section provides a detailed protocol for performing cyclic voltammetry on this compound.
Protocol 1: Cyclic Voltammetry in Aprotic Solvent (Acetonitrile)
Objective: To determine the midpoint potential of this compound in an aprotic environment.
Materials:
-
This compound (DMNQ)
-
Acetonitrile (anhydrous, electrochemical grade)
-
Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or similar supporting electrolyte
-
Ferrocene (for internal reference)
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl reference electrode
-
Voltammetric cell
-
Potentiostat/Galvanostat system
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with acetonitrile.
-
Dry the electrode completely.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will serve as the supporting electrolyte.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes.
-
-
Analyte Solution Preparation:
-
Prepare a stock solution of this compound in the deoxygenated electrolyte solution to a final concentration of 1-5 mM.
-
Add ferrocene to the solution to a final concentration similar to that of the analyte.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the voltammetric cell containing the analyte solution.
-
Ensure the tip of the reference electrode is close to the working electrode.
-
Maintain a nitrogen or argon blanket over the solution throughout the experiment to prevent oxygen contamination.
-
Set the parameters on the potentiostat:
-
Initial Potential: 0 V
-
Vertex Potential 1: -1.5 V
-
Vertex Potential 2: 0.5 V
-
Scan Rate: 100 mV/s (can be varied, e.g., 25, 50, 100, 200 mV/s, to investigate scan rate dependency)
-
-
Run the cyclic voltammetry experiment and record the voltammogram.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials for both the DMNQ and the ferrocene redox couples from the voltammogram.
-
Calculate the midpoint potential (E₁/₂) for each couple using the equation: E₁/₂ = (Epa + Epc) / 2.
-
Reference the midpoint potential of DMNQ to the ferrocene internal standard.
-
Protocol 2: Cyclic Voltammetry in Protic Solvent (Ethanol)
Objective: To investigate the effect of a protic environment and hydrogen bonding on the midpoint potential of this compound.
Materials:
-
This compound (DMNQ)
-
Ethanol (anhydrous, electrochemical grade)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar supporting electrolyte
-
Ferrocene (for internal reference)
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl reference electrode
-
Voltammetric cell
-
Potentiostat/Galvanostat system
Procedure:
-
Electrode Preparation: Follow the same procedure as in Protocol 1.
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF₆ in anhydrous ethanol.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes.
-
-
Analyte Solution Preparation:
-
Prepare a stock solution of this compound in the deoxygenated ethanolic electrolyte solution to a final concentration of 1-5 mM.
-
Add ferrocene to the solution to a final concentration similar to that of the analyte.
-
-
Electrochemical Measurement: Follow the same procedure as in Protocol 1, using the ethanolic solutions.
-
Data Analysis: Follow the same data analysis steps as in Protocol 1.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: Experimental workflow for cyclic voltammetry of this compound.
Caption: Generalized two-step redox mechanism for this compound.
Application of 2,3-Disubstituted-1,4-Naphthoquinones in Antifungal Studies: A Focus on 2,3-Dibromo-1,4-Naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. Naphthoquinones, a class of organic compounds, have garnered significant attention for their broad spectrum of biological activities, including their potential as antifungal therapeutics. This document provides detailed application notes and protocols on the use of 2,3-disubstituted-1,4-naphthoquinones in antifungal research, with a specific focus on the well-studied derivative, 2,3-dibromo-1,4-naphthoquinone (B88232) (2,3-DBNQ), due to the limited availability of data on 2,3-Dimethyl-1,4-naphthoquinone. The information presented herein is intended to guide researchers in the evaluation of these compounds as potential antifungal candidates.
Application Notes
2,3-Dibromo-1,4-naphthoquinone (2,3-DBNQ) has demonstrated significant in vitro activity against a range of opportunistic yeasts and dermatophytes.[1][2] Its primary mechanism of action is believed to be the disruption of fungal cell membrane permeability, leading to the leakage of essential intracellular components such as nucleotides.[1][2][3] This mode of action makes it a compound of interest for further investigation, particularly against fungal pathogens that have developed resistance to conventional antifungal drugs.
However, it is crucial to note that while potent, 2,3-DBNQ has also exhibited considerable cytotoxicity against mammalian cell lines, which may limit its therapeutic applications.[1][4][5] Therefore, a thorough evaluation of both antifungal efficacy and toxicity is paramount in any research involving this and related compounds.
Data Presentation
Antifungal Activity of 2,3-Dibromo-1,4-Naphthoquinone (2,3-DBNQ)
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antifungal potency. The following table summarizes the MIC values of 2,3-DBNQ against various fungal species.
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 60193 | 3.125 - 6.25 | [1] |
| Candida krusei | ATCC 34135 | <1.56 | [1] |
| Candida glabrata | ATCC 2001 | 6.25 | [1] |
| Cryptococcus neoformans | H99 | 0.19 | [6] |
| Dermatophytes | - | <1.56 | [1] |
Cytotoxicity of 2,3-Dibromo-1,4-Naphthoquinone (2,3-DBNQ)
Understanding the toxicity profile of a potential drug candidate is as important as its efficacy. The table below presents the 50% inhibitory concentration (IC50) of 2,3-DBNQ against a human cell line.
| Cell Line | IC50 (µM) | Reference |
| MRC-5 (human lung fibroblast) | 15.44 | [1][4][5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
2,3-Dibromo-1,4-naphthoquinone (2,3-DBNQ)
-
Fungal strains of interest
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
Procedure:
-
Prepare a stock solution of 2,3-DBNQ in DMSO.
-
Serially dilute the stock solution in RPMI 1640 medium in the wells of a 96-well plate to achieve a range of final concentrations to be tested.
-
Add the fungal inoculum to each well containing the diluted compound.
-
Include positive (fungal inoculum without the compound) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Determine the MIC visually as the lowest concentration of the compound that causes complete inhibition of fungal growth. Alternatively, a spectrophotometer can be used to measure the optical density.
Fungal Membrane Permeability Assay (Nucleotide Leakage)
This assay assesses the ability of the test compound to damage the fungal cell membrane, leading to the leakage of intracellular components that absorb light at 260 nm (e.g., nucleotides).
Materials:
-
Fungal cells (e.g., Candida albicans)
-
Phosphate-buffered saline (PBS)
-
2,3-Dibromo-1,4-naphthoquinone (2,3-DBNQ) at 1x and 4x MIC
-
Sterile microcentrifuge tubes
-
UV-Vis spectrophotometer
Procedure:
-
Grow fungal cells to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cells with PBS and resuspend in PBS to a defined cell density.
-
Treat the fungal cell suspension with 2,3-DBNQ at concentrations of 1x and 4x its MIC. A control group with no treatment should be included.
-
Incubate the suspensions at 37°C with gentle shaking.
-
At different time points (e.g., 2, 4, and 24 hours), collect aliquots from each treatment group.[2]
-
Centrifuge the aliquots to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm using a UV-Vis spectrophotometer.
-
An increase in absorbance at 260 nm in the treated samples compared to the control indicates nucleotide leakage and membrane damage.
Visualizations
Caption: Workflow for evaluating the antifungal properties of 2,3-DBNQ.
Caption: Proposed mechanism of antifungal action for 2,3-DBNQ.
Disclaimer: The provided data and protocols are based on studies of 2,3-dibromo-1,4-naphthoquinone (2,3-DBNQ) as a representative of 2,3-disubstituted-1,4-naphthoquinones. While this information provides a strong starting point, the specific activities and mechanisms of this compound may differ. Researchers are encouraged to perform their own comprehensive evaluations. No specific signaling pathway information was available in the searched literature for the creation of a detailed signaling cascade diagram.
References
- 1. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Antioxidant Assays for 2,3-Dimethyl-1,4-naphthoquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthoquinones are a class of organic compounds characterized by a naphthalene (B1677914) ring fused to a quinone structure.[1] They are widely found in nature and are known for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The core 1,4-naphthoquinone (B94277) motif is a key pharmacophore that imparts significant redox activity to these molecules.[4][5] 2,3-Dimethyl-1,4-naphthoquinone, a synthetic derivative, is of interest for its potential biological effects, which are closely linked to its redox properties. The ability of naphthoquinones to undergo redox cycling allows them to act as either antioxidants by scavenging reactive oxygen species (ROS) or as pro-oxidants by generating ROS, depending on the cellular environment.[1] This dual capability makes a thorough evaluation of their antioxidant potential crucial.
This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—that can be applied to characterize the antioxidant profile of this compound.
Mechanism of Antioxidant Action: Redox Cycling
The primary mechanism by which naphthoquinones exert their antioxidant or pro-oxidant effects is through redox cycling. The quinone structure can accept one or two electrons to form a semiquinone radical or a hydroquinone (B1673460), respectively.[1] In an antioxidant context, the hydroquinone form can donate electrons to neutralize reactive oxygen species, thereby mitigating oxidative stress. This process is reversible, allowing the compound to participate in multiple redox cycles.
Caption: General redox cycling mechanism for naphthoquinones.
Data Presentation: Summarizing Antioxidant Activity
Quantitative analysis is essential for comparing the antioxidant capacity of a test compound against standards or other molecules. Results are typically expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals) or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[6] Clear and structured tabulation of this data is critical for interpretation and comparison.
While extensive studies exist for various naphthoquinone derivatives, specific quantitative antioxidant data for this compound is not widely reported in the surveyed literature. The following table serves as a template for researchers to populate with their experimental findings.
| Assay Type | Parameter | This compound | Ascorbic Acid (Positive Control) | Trolox (Positive Control) |
| DPPH Radical Scavenging | IC50 (µM) | User Data | User Data | User Data |
| ABTS Radical Scavenging | IC50 (µM) | User Data | User Data | User Data |
| ABTS Radical Scavenging | TEAC (µM Trolox/µM) | User Data | User Data | 1.0 |
| FRAP | FRAP Value (µM Fe(II)/µM) | User Data | User Data | User Data |
Experimental Protocols
The following sections provide detailed protocols for three widely used in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[7] This reduces the deep violet DPPH radical to the yellow-colored, non-radical form, DPPH-H.[8] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[9]
Workflow Diagram:
References
- 1. bpasjournals.com [bpasjournals.com]
- 2. jocpr.com [jocpr.com]
- 3. Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of Paraquat and 6-OHDA-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,3-Dimethyl-1,4-naphthoquinone in the Study of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1,4-naphthoquinone is a synthetic naphthoquinone derivative that serves as a valuable tool in the study of oxidative stress and its cellular consequences. Like other 1,4-naphthoquinones, its biological activity is primarily attributed to its ability to undergo redox cycling, a process that generates reactive oxygen species (ROS) and disrupts cellular redox homeostasis.[1][2][3][4][5] This induction of oxidative stress can lead to a variety of cellular outcomes, including apoptosis, cell cycle arrest, and mitochondrial dysfunction, making it a compound of interest in cancer research and toxicology.[2][6][7][8] These application notes provide an overview of the mechanisms of action, experimental protocols, and key data related to the use of this compound and its analogs in studying oxidative stress.
Mechanism of Action
The primary mechanism by which this compound and related compounds induce oxidative stress is through redox cycling.[4] This process involves the enzymatic reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals and regenerate the parent quinone. This futile cycle leads to a continuous production of ROS, overwhelming the cell's antioxidant capacity and leading to oxidative damage to lipids, proteins, and DNA.[2][5]
Key cellular events triggered by this compound-induced oxidative stress include:
-
Mitochondrial Dysfunction: As a major site of ROS production, mitochondria are particularly vulnerable to the effects of redox-cycling quinones. These compounds can inhibit mitochondrial respiration, particularly Complex I of the electron transport chain, leading to further ROS generation, mitochondrial swelling, and the release of pro-apoptotic factors.[7][9]
-
Induction of Apoptosis: The accumulation of ROS and mitochondrial damage can trigger the intrinsic apoptotic pathway. This involves the activation of caspases, cleavage of PARP, and DNA fragmentation.[6][10]
-
Modulation of Signaling Pathways: Naphthoquinones are known to modulate various signaling pathways involved in the cellular stress response. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[11][12] Initially, the pro-oxidant effect can activate Nrf2, leading to the transcription of antioxidant and cytoprotective genes as a defense mechanism.[11] However, sustained and high levels of oxidative stress can overcome these defenses and lead to cell death. Other modulated pathways include MAPK, Akt, and STAT3.[2]
Data Presentation
The following tables summarize quantitative data for 2,3-dimethoxy-1,4-naphthoquinone (DMNQ), a closely related derivative, and other 1,4-naphthoquinone (B94277) derivatives, illustrating their cytotoxic potential. Specific quantitative data for this compound is limited in the public domain.
Table 1: Cytotoxicity of 1,4-Naphthoquinone Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / ED50 |
| 2,3-Dimethoxy-1,4-naphthoquinone (DMNQ) derivatives | P388 cancer cells | Not Specified | 0.26-40.41 µg/mL |
| 2,3-Dimethoxy-1,4-naphthoquinone (DMNQ) | Pancreatic RINm5F cells | Not Specified | 30 µM (induces apoptosis) |
| 2-(tert-butylthio)-3-chloronaphthalene-1,4-dione | HeLa cells | Not Specified | 10.16 μM |
| 2,3-(substituted)-1,4-naphthoquinone derivative 5f | H460 (lung cancer) | Not Specified | 3.048 × 10⁻⁵ mol/L |
Data extracted from a technical guide on the cytotoxicity of DMNQ.[10]
Table 2: Cytotoxicity of Naphthoquinone-Substituted Thiopyrano[2,3-d]thiazoles
| Compound | Cell Line | IC50 (µM) |
| 3.6 | Jurkat (T-leukemia) | 0.76 |
| 3.6 | THP-1 (monocytic leukemia) | 7.94 |
| 3.6 | KBC-1 (epidermoid carcinoma, ABCB1-overexpressing) | 12.81 |
| 3.6 | KB3-1 (epidermoid carcinoma) | 27.66 |
| 3.6 | HCT116wt (colon carcinoma) | 5.54 - 6.81 |
| 3.6 | HCT116 p53-/- (colon carcinoma) | 12.34 - >50 |
| 3.2 | HCT116wt (colon carcinoma) | 5.54 - 6.81 |
| 3.4 | HCT116wt (colon carcinoma) | 5.54 - 6.81 |
| 3.3 | K562 (leukemia) | 13.00 |
| 3.4 | K562 (leukemia) | 7.11 |
| 1,4-Naphthoquinone (1,4-NQ) | KB3-1 | 20.74 |
| 1,4-Naphthoquinone (1,4-NQ) | KBC-1 | 8.33 |
Data from a study on novel thiopyrano[2,3-d]thiazole derivatives of 1,4-naphthoquinone.[5]
Experimental Protocols
Assessment of Cytotoxicity
a) MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[6]
-
b) Crystal Violet Staining
This assay quantifies the number of adherent viable cells.
-
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Fixation and Staining: Fix and stain the cells with a crystal violet solution (e.g., 0.5% w/v crystal violet in 20% methanol) for 20-30 minutes.
-
Washing and Solubilization: Wash the stained cells with water and allow them to dry. Solubilize the dye by adding a suitable solvent (e.g., methanol (B129727) or a solution of 0.1 M sodium citrate (B86180) in 50% ethanol).
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm.[10]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
DCFH-DA Assay
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., 6-well plate or 96-well black plate).
-
Compound Treatment: Treat cells with this compound for the desired time.
-
Staining: Harvest the cells (if in suspension) or wash attached cells with PBS. Stain the cells with DCFH-DA (typically 10 µM) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Analysis: Immediately analyze the fluorescence intensity by flow cytometry or a fluorescence microplate reader.[6][13]
-
Apoptosis Detection Assays
a) Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic.[10]
-
b) Caspase Activity Assay
This assay measures the activity of key executioner caspases (e.g., caspase-3) in apoptosis.
-
Procedure:
-
Cell Lysis: Lyse the treated cells to release the cellular contents.
-
Substrate Incubation: Add a specific caspase substrate conjugated to a reporter molecule (e.g., a fluorophore or a chromophore) to the cell lysate.
-
Detection: Measure the fluorescence or absorbance of the cleaved reporter molecule, which is proportional to the caspase activity.[10]
-
Visualizations
Caption: Mechanism of this compound-induced oxidative stress.
Caption: General workflow for studying the effects of this compound.
Caption: Simplified Nrf2 signaling pathway activation by oxidative stress.
Conclusion
This compound and its analogs are potent inducers of oxidative stress, primarily through their ability to redox cycle and generate ROS. This property makes them valuable chemical probes for investigating the cellular responses to oxidative damage, including the activation of stress-response pathways, mitochondrial dysfunction, and programmed cell death. The protocols and data presented here provide a foundation for researchers to utilize these compounds in their studies of oxidative stress and its implications in various pathological conditions. As with any potent bioactive compound, careful dose-response studies are essential to delineate the specific cellular outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpasjournals.com [bpasjournals.com]
- 4. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effects on mitochondrial function of a series of 2-methyl substituted 1,4-naphthoquinones to their 6-methyl counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound (EVT-1536466) | 2197-57-1 [evitachem.com]
- 9. A New Quinone-Based Inhibitor of Mitochondrial Complex I in D-Conformation, Producing Invasion Reduction and Sensitization to Venetoclax in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 1,4-Naphthoquinone, a pro-oxidant, ameliorated radiation induced gastro-intestinal injury through perturbation of cellular redox and activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Dimethyl-1,4-naphthoquinone Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1,4-naphthoquinone is a member of the naphthoquinone class of compounds, which are recognized for a wide range of pharmacological activities, including potential anticancer effects.[1][2] The cytotoxic mechanisms of naphthoquinones are often attributed to their ability to generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress, cellular damage, and ultimately, programmed cell death or apoptosis.[1][3] Furthermore, these compounds can interfere with critical cellular signaling pathways that are essential for the proliferation and survival of cancer cells.[1][4]
These application notes provide a comprehensive guide for assessing the cytotoxic potential of this compound. Detailed protocols for fundamental assays are provided, including methods for evaluating cell viability (MTT Assay), cell membrane integrity (LDH Assay), and induction of apoptosis (Annexin V/PI Staining).
Data Presentation: Cytotoxicity of Naphthoquinone Derivatives
The following table summarizes the reported cytotoxic activities of various 1,4-naphthoquinone (B94277) derivatives against several human cancer cell lines. This data provides a valuable reference for the expected range of potency for compounds within this class. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency, with a lower value indicating higher cytotoxicity.[5]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2,3-Dimethoxy-1,4-naphthoquinone | Pancreatic RINm5F | Pancreatic Cancer | 30 (induces apoptosis) | [6] |
| 2-(tert-butylthio)-3-chloro-1,4-naphthoquinone | HeLa | Cervical Cancer | 10.16 | [6] |
| 7-Methyljuglone derivative (19) | HeLa | Cervical Cancer | 5.3 | [1] |
| 7-Methyljuglone derivative (19) | DU145 | Prostate Cancer | 6.8 | [1] |
| 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | CCRF-CEM | Leukemia | 0.57 | [7] |
| 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | HepG2 | Liver Cancer | 0.76 | [7] |
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound involves initial cell culture, treatment with the compound, and subsequent analysis using various assays to determine cell viability, cytotoxicity, and the mechanism of cell death.
Experimental Protocols
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan (B1609692) crystals.[9] These crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured, which is directly proportional to the number of living, metabolically active cells.[8][10]
Materials:
-
This compound
-
Target cancer cell line (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)[9][10]
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570-590 nm)[6]
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[9]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[9][10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include appropriate controls:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
-
Incubation with Compound: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the formazan crystals to form.[9][10]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[9][10]
-
Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure the formazan crystals are completely dissolved.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Cytotoxicity Assessment: LDH Release Assay
Principle: The Lactate (B86563) Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable enzyme located in the cytosol that is rapidly released upon loss of plasma membrane integrity.[12][13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[12][13] The amount of formazan produced is proportional to the amount of LDH released, serving as an indicator of cytotoxicity.[12]
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution, substrate, and stop solution)
-
Cells and compound as described in the MTT assay protocol
-
96-well flat-bottom sterile microplates
-
Lysis Buffer (often included in kits, e.g., 10X Triton X-100) for maximum release control
-
Microplate reader (capable of measuring absorbance at ~490 nm)[12]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1-4).
-
Prepare Controls: Set up the following controls on the same plate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with lysis buffer 30-45 minutes before the assay.
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After the treatment incubation period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Gently tap the plate to mix and measure the absorbance at 490 nm.
-
Data Analysis: Correct the absorbance values by subtracting the background control reading. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
Apoptosis Detection: Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[6]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cells and compound as described in previous protocols
-
6-well plates
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization. Centrifuge and wash the cells twice with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the stained cells by flow cytometry within one hour.[6]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[6]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Proposed Mechanism of Action & Signaling Pathway
Naphthoquinones, including this compound, are thought to induce cytotoxicity primarily through the generation of intracellular reactive oxygen species (ROS).[14] This increase in ROS creates a state of oxidative stress, which can trigger the mitochondrial apoptotic pathway. This process involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade, including executioner caspases like caspase-3, which ultimately leads to programmed cell death.[6] Studies on related naphthoquinone derivatives have shown that their cytotoxic effects can be mediated through the modulation of key signaling pathways, including the MAPK, Akt, and STAT3 pathways.[4][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound derivatives as bioreductive alkylating agents with cross-linking potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity and mode of action of a naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3-Dimethyl-1,4-naphthoquinone as a Topoisomerase Inhibitor Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to evaluate 2,3-Dimethyl-1,4-naphthoquinone as a potential topoisomerase inhibitor. This document includes detailed experimental protocols for assessing the inhibition of topoisomerase I and II, a summary of available cytotoxic activity data, and a description of the downstream signaling pathways affected by topoisomerase inhibition.
Introduction
Topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation.[1][2][3] These enzymes are vital for cell viability, making them important targets for the development of anticancer therapies.[1][2][3] Naphthoquinones are a class of compounds that have been investigated for their potential to inhibit topoisomerase activity.[4][5][6] This document focuses on this compound and the assays to characterize its potential as a topoisomerase inhibitor.
Data Presentation
Table 1: Cytotoxic Activity of Naphthoquinone Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) |
| 2,3-dihalo (Br) Naphthoquinone | MOLT-3 (Leukemia) | XTT Assay | 3.29[7] |
| Naphthoquinone Derivative 11 | MOLT-3 (Leukemia) | XTT Assay | 0.15[7] |
| Naphthoquinone Derivative 11 | HuCCA-1 (Cholangiocarcinoma) | MTT Assay | 0.86[7] |
| Naphthoquinone Derivative 11 | A549 (Lung Carcinoma) | MTT Assay | 0.31[7] |
| Naphthoquinone Derivative 11 | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 0.46[7] |
| 2-arylamino-3-acyl-1,4-naphthoquinone | MCF-7 (Breast Cancer) | Not Specified | 1.5[1] |
| Naphthoquinone Heterodimer 9 | MDA-MB-435 (Melanoma) | Not Specified | ~1-20[8] |
| Naphthoquinone Heterodimer 9 | MDA-MB-231 (Breast Cancer) | Not Specified | ~1-20[8] |
| Naphthoquinone Heterodimer 9 | OVCAR3 (Ovarian Cancer) | Not Specified | ~1-20[8] |
| 6-(1-hydroxyiminoalkyl)-DMNQ (pentyl to octyl) | L1210 (Leukemia) | Not Specified | 22-29[9] |
| Benzofuroquinolinedione 8d | Not Specified | Topoisomerase II Inhibition | 1.19[10] |
| Benzofuroquinolinedione 8i | Not Specified | Topoisomerase II Inhibition | 0.68[10] |
Note: The data presented above is for various naphthoquinone derivatives and not exclusively for this compound, as specific topoisomerase inhibition IC50 values for this compound are not available in the cited literature. Cytotoxicity can be indicative of topoisomerase inhibition but can also result from other mechanisms.
Experimental Protocols
The following are detailed protocols for the two primary assays used to determine the inhibitory activity of compounds against topoisomerase I and II.
Topoisomerase I Inhibition Assay: DNA Relaxation
This assay measures the ability of a test compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Nuclease-free water
-
Stop Solution/Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 50% glycerol, 1% SDS)
-
1% Agarose (B213101) gel in 1x TAE or TBE buffer
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
-
Positive control (e.g., Camptothecin)
Procedure:
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:
-
2 µL of 10x Topoisomerase I Assay Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.2-0.5 µg)
-
Varying concentrations of this compound (e.g., 1, 10, 50, 100 µM). A solvent control (DMSO) must be included.
-
Nuclease-free water to a final volume of 19 µL.
-
-
Add 1 µL of human Topoisomerase I enzyme to each reaction tube to initiate the reaction. Include a "no enzyme" control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until there is adequate separation of the DNA bands.
-
Stain the gel with a DNA staining agent and visualize the DNA bands using a UV transilluminator.
Analysis of Results:
-
No Enzyme Control: A single, fast-migrating band corresponding to supercoiled DNA.
-
Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA.
-
Inhibitor-Treated Samples: Inhibition of topoisomerase I activity will result in a dose-dependent increase in the intensity of the supercoiled DNA band.
Topoisomerase II Inhibition Assay: kDNA Decatenation
This assay determines the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Nuclease-free water
-
Stop Solution/Loading Dye
-
1% Agarose gel in 1x TAE or TBE buffer
-
DNA staining agent
-
Positive control (e.g., Etoposide)
Procedure:
-
Prepare the reaction mixtures on ice in microcentrifuge tubes. A typical 20 µL reaction would include:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
1 µL of kDNA (e.g., 0.2 µg)
-
Varying concentrations of this compound. A solvent control is essential.
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase II enzyme. Include a "no enzyme" control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Run the gel until the dye front has migrated sufficiently.
-
Stain the gel and visualize the DNA under UV light.
Analysis of Results:
-
No Enzyme Control: Catenated kDNA remains in the well.
-
Enzyme Control (no inhibitor): Decatenated kDNA migrates into the gel as distinct bands.
-
Inhibitor-Treated Samples: Inhibition of topoisomerase II results in a dose-dependent decrease in the amount of decatenated kDNA.
Signaling Pathway
Inhibition of topoisomerases by compounds like this compound leads to the stabilization of the enzyme-DNA cleavage complex. This results in DNA strand breaks, which trigger a cellular DNA damage response. This response can lead to cell cycle arrest, allowing for DNA repair, or if the damage is too severe, the induction of apoptosis (programmed cell death).
The signaling cascade often involves the activation of sensor proteins like ATM and ATR, which in turn activate downstream effectors such as p53 and Chk2. The tumor suppressor protein p53 plays a central role in orchestrating the cellular response to DNA damage, including the initiation of the mitochondrial apoptotic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of topoisomerase I by naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Topoisomerase I/II Inhibition by a Novel Naphthoquinone Containing a M" by Steven Kennedy, John C. DiCesare et al. [digitalcommons.georgiasouthern.edu]
- 6. Topoisomerase I/II inhibition by a novel naphthoquinone containing a modified anthracycline ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Naphthoquinone Analogues, Including Heterodimers, and their Structure Elucidation Using LR-HSQMBC NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naphthazarin derivatives (VI): synthesis, inhibitory effect on DNA topoisomerase-I and antiproliferative activity of 2- or 6-(1-oxyiminoalkyl)-5,8-dimethoxy-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Reactive Oxygen Species (ROS) Production with 2,3-Dimethyl-1,4-naphthoquinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
2,3-Dimethyl-1,4-naphthoquinone is a derivative of the 1,4-naphthoquinone (B94277) scaffold, a class of organic compounds known for their ability to induce reactive oxygen species (ROS) and elicit a range of biological effects, including anticancer activity. The generation of ROS is a critical event in cellular signaling, and its dysregulation is implicated in various pathological conditions. Accurate measurement of ROS production is therefore essential for understanding the mechanism of action of compounds like this compound and for the development of novel therapeutics.
The primary mechanism by which 1,4-naphthoquinones generate ROS is through redox cycling.[1] These compounds can accept electrons from cellular reductants, such as NADPH, to form semiquinone radicals. These radicals can then react with molecular oxygen to produce superoxide (B77818) anions (O₂⁻), regenerating the parent quinone and initiating a cyclical process that leads to the accumulation of ROS.[1] This increase in intracellular ROS can lead to oxidative stress, damaging cellular components like DNA, lipids, and proteins, and activating various signaling pathways that can culminate in cellular responses such as apoptosis or cell cycle arrest.[2][3]
The induction of ROS by 1,4-naphthoquinone derivatives can activate several downstream signaling pathways that are crucial in determining cell fate. These pathways are often associated with cellular stress responses, inflammation, and apoptosis. Key signaling cascades modulated by naphthoquinone-induced ROS include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: ROS can lead to the phosphorylation and activation of p38 and JNK, stress-activated kinases that are typically involved in pro-apoptotic signaling. Conversely, the pro-survival ERK pathway may be downregulated.[2][4]
-
Akt/STAT3 Pathway: The Akt signaling pathway, a key regulator of cell survival and proliferation, can be inhibited by ROS. Similarly, the activity of the transcription factor STAT3, which is often associated with cell survival, can also be suppressed.[2][4]
These application notes provide an overview of the common techniques and detailed protocols for measuring intracellular and mitochondrial ROS levels induced by this compound.
Data Presentation: Quantitative Analysis of Naphthoquinone-Induced ROS Production
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative quantitative data for structurally related and well-studied 1,4-naphthoquinones. This data serves as a valuable reference for expected outcomes and for designing experiments with this compound. A study involving a library of synthetic 2,3-disubstituted-1,4-naphthoquinones reported a cytotoxic concentration (IC50) for 2,3-dimethyl-1,4-napthoquinone of 42.9 µM in L929 murine fibroblast cells.[5]
Table 1: Intracellular ROS Production Measured by DCFH-DA Assay for 1,4-Naphthoquinone Derivatives
| Cell Line | Compound | Concentration | Fold Increase in DCF Fluorescence (vs. Control) |
| AGS | 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | 3 µM | Markedly induced |
| AGS | 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) | 3 µM | Markedly induced |
| LLC & A549 | Juglone | 2 µM, 4 µM, 8 µM | Significant increase |
| PC12 & SH-SY5Y | Menadione | Various | Dose-dependent increase |
| MCF7 | 1,4-naphthoquinone-sulfide derivative | Selected concentrations | Percentage increase reported |
| DU145 & PC-3 | Plumbagin | Various | Time and dose-dependent increase |
Table 2: Mitochondrial Superoxide Production Measured by MitoSOX Red Assay for 1,4-Naphthoquinone Derivatives
| Cell Line | Compound/Condition | Concentration/Time | Fold Increase in MitoSOX Fluorescence (vs. Control) |
| H9c2 | Antimycin A (Positive Control) | 50 µM, 1 hr | 4.6 ± 0.12 |
| H9c2 | Antimycin A (Positive Control) | 100 µM, 1 hr | 5.5 ± 0.17 |
| HCAEC | High Glucose (Positive Control) | 30 mM, 48 hr | Significant increase |
| HEK293T | Menadione | Various | Dose-dependent increase |
Experimental Protocols
Here, we provide detailed methodologies for two key experiments to measure ROS production induced by this compound.
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the use of DCFH-DA, a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.[6]
Materials:
-
Cells of interest (adherent or suspension)
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (phenol red-free is recommended to reduce background fluorescence)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.
-
For suspension cells, use approximately 1.5 x 10⁵ cells per well.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture should be kept below 0.1% to avoid toxicity.
-
Prepare a 10-25 mM stock solution of DCFH-DA in DMSO. Store protected from light at -20°C.
-
On the day of the experiment, prepare a working solution of 10-25 µM DCFH-DA by diluting the stock in pre-warmed serum-free cell culture medium or PBS. Protect from light.
-
-
Cell Staining:
-
Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Treatment with this compound:
-
After incubation, remove the DCFH-DA solution and wash the cells once with warm PBS.
-
Add 100 µL of cell culture medium containing various concentrations of this compound to the respective wells.
-
Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂ at 100 µM).
-
Incubate for the desired period (e.g., 1-4 hours).
-
-
Measurement:
-
Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[6]
-
Flow Cytometry: For adherent cells, detach them using trypsin and resuspend in PBS. Analyze the cells using a flow cytometer with excitation at 488 nm and emission detected in the FITC channel.
-
-
Data Analysis:
-
Subtract the background fluorescence of unstained cells.
-
Express the results as a fold increase in fluorescence intensity relative to the vehicle-treated control cells.
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol describes the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and detects superoxide.[7][8]
Materials:
-
Cells of interest
-
This compound
-
MitoSOX Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS (with Ca²⁺ and Mg²⁺)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in warm HBSS or PBS.
-
-
Preparation of Reagents:
-
Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 µg in 13 µL of high-quality DMSO.[7] This stock solution should be used fresh or aliquoted and stored at -20°C, protected from light.
-
Prepare a 1-5 µM working solution of MitoSOX Red by diluting the stock solution in warm HBSS or PBS. The optimal concentration should be determined for each cell type.
-
-
Cell Staining and Treatment:
-
Resuspend the cells in the MitoSOX Red working solution.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
During or after staining, treat the cells with various concentrations of this compound.
-
-
Washing:
-
Centrifuge the cells to pellet them and remove the supernatant.
-
Wash the cells gently three times with warm PBS.
-
-
Measurement:
-
Resuspend the final cell pellet in warm PBS.
-
Flow Cytometry: Analyze the cells using a flow cytometer with an excitation wavelength of ~510 nm and emission detected at ~580 nm.[7]
-
Fluorescence Microscopy: Plate the stained cells and visualize using a fluorescence microscope with appropriate filters for red fluorescence.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cell population.
-
Express the results as a fold increase in fluorescence intensity relative to the vehicle-treated control cells.
-
Visualizations
Caption: Experimental workflow for measuring intracellular ROS production.
Caption: Signaling pathways modulated by 1,4-naphthoquinone-induced ROS.
References
- 1. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Library of Synthetic Di-Substituted 1, 4-Naphthoquinones Induces ROS-Mediated Cell Death in Murine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
2,3-Dimethyl-1,4-naphthoquinone solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-1,4-naphthoquinone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a derivative of 1,4-naphthoquinone. It is primarily investigated for its potential as an anticancer agent. Its mechanism of action is largely attributed to its ability to undergo redox cycling, which generates reactive oxygen species (ROS) within cells. This leads to oxidative stress and can induce apoptosis (programmed cell death) in cancer cells.
Q2: What are the general solubility properties of this compound?
This compound is a lipophilic molecule, which means it has poor solubility in aqueous solutions like water or cell culture media. However, it is soluble in various organic solvents.
Troubleshooting Guide: Solubility and Solution Preparation
This guide addresses common issues related to the solubility of this compound and the preparation of solutions for experimental use.
Q3: My this compound is not dissolving in my aqueous buffer/cell culture medium. What should I do?
This is a common issue due to the compound's low water solubility. Direct dissolution in aqueous solutions is not recommended. The standard procedure is to first prepare a concentrated stock solution in an appropriate organic solvent.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies. It is also soluble in other organic solvents such as ethanol (B145695) and acetone.
Q5: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous experimental medium. How can I prevent this?
This phenomenon, often called "crashing out," occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. Here are several solutions:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the compound in your experiment.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically not exceeding 0.5% (v/v), to avoid solvent-induced cytotoxicity. You may need to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Use a Co-solvent System: In some cases, using a mixture of solvents can improve solubility upon dilution. However, this requires careful validation to ensure the solvent mixture itself does not affect the experimental outcome.
-
Employ Solubilizing Agents: For particularly challenging solubility issues, consider the use of solubilizing agents like cyclodextrins (e.g., HP-β-CD) or surfactants. These can encapsulate the hydrophobic compound and increase its apparent solubility in aqueous solutions.
Q6: How should I prepare a stock solution and working solutions of this compound for cell culture experiments?
Here is a general protocol for preparing a 10 mM stock solution in DMSO and subsequent working solutions.
Experimental Protocol: Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh the desired amount of this compound powder. The molecular weight is 186.21 g/mol .
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the working solutions and in the cell culture wells is kept below the cytotoxic level for your cells (typically ≤ 0.5%).
-
It is crucial to prepare fresh working solutions for each experiment and to visually inspect for any signs of precipitation before adding them to your cells.
-
Quantitative Solubility Data
| Solvent | This compound | 6-Methyl-1,4-naphthoquinone | Notes |
| Water | Insoluble | Slightly soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL (580.79 mM) | Ultrasonic assistance may be required. |
| Ethanol | Soluble | Slightly soluble | |
| Acetone | Soluble | Soluble | |
| Chloroform | Not widely reported | Soluble |
Mechanism of Action and Signaling Pathways
Q7: What is the proposed mechanism of action for the anticancer effects of this compound?
The primary mechanism is believed to be the induction of apoptosis through the generation of reactive oxygen species (ROS). This process, known as redox cycling, involves the enzymatic reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) anions and regenerate the parent quinone. This cycle leads to a buildup of ROS, causing oxidative stress, damage to cellular components, and ultimately, activation of apoptotic signaling pathways.
Visualizing the Signaling Pathway
The following diagrams illustrate the key steps in the proposed mechanism of action.
Detailed Methodologies for Key Experiments
The following protocols are generalized methods for assessing the biological effects of this compound.
Experimental Protocol: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of this compound (prepared as described above) and a vehicle control (medium with the same final DMSO concentration).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
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Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Experimental Protocol: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Treatment: Treat cells with this compound for the desired time.
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Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
stability of 2,3-Dimethyl-1,4-naphthoquinone in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,3-Dimethyl-1,4-naphthoquinone in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity in Assays
This issue is often linked to the degradation of this compound, leading to a lower effective concentration of the active compound.[1]
| Potential Cause | Troubleshooting Step | Recommended Action |
| Photodegradation | Minimize light exposure. | Work under subdued light, use amber vials or wrap containers in aluminum foil.[1][2] |
| pH-induced Degradation | Measure and buffer the pH of your experimental media. | Maintain a slightly acidic to neutral pH (6-7.5). Naphthoquinones can be unstable in alkaline conditions (pH > 9).[1][3] |
| Thermal Decomposition | Ensure proper storage and handling temperatures. | Store stock solutions at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Reaction with Media Components | Analyze media for reactive agents. | If possible, use a defined, simpler medium. Test the stability of the compound in the medium over time using HPLC.[1] |
| Solvent Effects | Evaluate the solvent used for dissolution and dilution. | Use a minimal amount of a biocompatible organic solvent like DMSO or ethanol (B145695) to dissolve the compound before diluting in aqueous media. Include a vehicle control in experiments.[1] |
Issue 2: Color Change in Solution
A noticeable change in the color of your this compound solution is a common indicator of degradation.[1]
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation | Visually inspect the solution before each use. | If a color change is observed, it is highly recommended to prepare a fresh solution to ensure the accuracy of your experimental results.[1] |
Issue 3: Appearance of Multiple Spots on Thin-Layer Chromatography (TLC)
The emergence of additional spots on a TLC plate that were not present in the initial analysis suggests decomposition of the compound.[2]
| Potential Cause | Troubleshooting Step | Recommended Action |
| Decomposition over Time | Regularly check the purity of stored solutions. | If new spots appear, the solution has likely degraded and should be discarded. Prepare fresh solutions for your experiments.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
The stability of this compound is primarily affected by exposure to light, inappropriate pH (especially alkaline conditions), and elevated temperatures.[1] It is particularly sensitive to light, which can lead to significant photodegradation.[2]
Q2: How should I store stock solutions of this compound?
To ensure long-term stability, stock solutions should be stored in light-protecting containers, such as amber vials or tubes wrapped in aluminum foil.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Recommended storage temperatures are -20°C for short-term storage and -80°C for longer-term storage.[1]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in various organic solvents. The choice of solvent can impact its stability. For biological experiments, a common practice is to use a small amount of a biocompatible organic solvent like DMSO or ethanol to dissolve the compound before further dilution in aqueous media.[1] It is crucial to include a vehicle control in your experiments to account for any potential effects of the solvent.
Q4: Can I work with this compound under standard laboratory lighting?
It is highly recommended to minimize exposure to standard laboratory lighting, which can cause photodegradation.[1][2] Whenever possible, conduct experiments under subdued light conditions or use red or yellow light, which is less damaging.
Q5: How does pH affect the stability of this compound?
Naphthoquinones, in general, can be unstable in alkaline conditions (pH > 9).[1] The ionization state of the molecule can change with pH, potentially leading to different degradation pathways.[3] It is advisable to buffer your experimental solutions to a slightly acidic or neutral pH range (6-7.5) to maintain stability.
Experimental Protocols
Protocol 1: General Procedure for Preparing Stock Solutions
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Weigh the desired amount of this compound in a light-protected container.
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Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.
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Vortex or sonicate briefly until the compound is completely dissolved.
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Aliquot the stock solution into smaller, single-use volumes in amber vials or tubes wrapped in aluminum foil.
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Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Testing Using UV-Vis Spectrophotometry
This protocol provides a general guideline for assessing the stability of this compound under specific experimental conditions (e.g., different pH values, temperatures, or in the presence of media components).
-
Prepare a solution of this compound at a known concentration in the desired buffer or medium.
-
Measure the initial absorbance spectrum of the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Incubate the solution under the desired experimental conditions (e.g., 37°C in a water bath, exposure to a specific light source).
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At regular time intervals, take an aliquot of the solution and measure its absorbance at the predetermined λmax.
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Plot the absorbance versus time. A decrease in absorbance over time indicates degradation of the compound. The rate of degradation can be determined from the slope of this plot.
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendation | Reference |
| Light | Can cause significant photodegradation. | Store in dark/amber containers; work under subdued light. | [1][2] |
| pH | Unstable in alkaline conditions (pH > 9). | Maintain pH in the 6-7.5 range. | [1] |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at -20°C or -80°C. | [1][4] |
| Solvent | The choice of solvent can influence stability. | Use minimal biocompatible organic solvents (e.g., DMSO, ethanol) for initial dissolution. | [1] |
| Media Components | Reducing or oxidizing agents can cause degradation. | Use defined media where possible; test for compatibility. | [1] |
Visualizations
Caption: Recommended workflow for the preparation and use of this compound solutions.
Caption: A logical troubleshooting guide for identifying potential degradation of this compound.
Caption: Generalized signaling pathway induced by naphthoquinone derivatives in cancer cells.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.ufba.br [repositorio.ufba.br]
- 5. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Dimethyl-1,4-naphthoquinone Synthesis Product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,3-Dimethyl-1,4-naphthoquinone.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete reaction during synthesis. - Product loss during extraction and washing steps. - Suboptimal recrystallization conditions (e.g., incorrect solvent, rapid cooling). - Inefficient separation during column chromatography. | - Monitor the synthesis reaction by Thin Layer Chromatography (TLC) to ensure completion. - Minimize the number of transfer steps and use appropriate solvent volumes for extraction. - Screen for an optimal recrystallization solvent and allow for slow crystal growth. - Optimize the mobile phase and column parameters for chromatography. |
| Product is an Oil or Fails to Crystallize | - Presence of significant impurities. - Residual solvent. - The compound has a low melting point or forms a eutectic mixture with impurities. | - First, attempt purification by column chromatography to remove major impurities. - Ensure the crude product is thoroughly dried under a high vacuum to remove all solvent. - Try co-crystallization with a suitable agent or use a different purification technique like preparative HPLC. - Attempt crystallization from a different solvent or a solvent mixture. Seeding with a pure crystal can also be effective. |
| Colored Impurities Persist After Purification | - Formation of highly colored byproducts during synthesis. - Co-crystallization of colored impurities with the product. | - Treat a solution of the crude product with activated charcoal before recrystallization. - Employ column chromatography with a carefully selected eluent system to separate the colored impurities. |
| Multiple Spots on TLC After Purification | - Incomplete separation of closely related impurities (e.g., isomers). - Decomposition of the product on the silica (B1680970) gel plate. | - For chromatography, use a less polar solvent system or a gradient elution to improve separation. - Consider using a different stationary phase for chromatography, such as alumina. - To check for decomposition on TLC, spot the sample and elute the plate immediately. Also, run a 2D TLC. |
| Broad Melting Point Range of the Final Product | - Presence of impurities. | - Re-purify the product using the same or a different method (e.g., re-crystallization from a different solvent, or column chromatography followed by recrystallization). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method is a two-step process starting with a Diels-Alder reaction between 1,4-naphthoquinone (B94277) and 2,3-dimethyl-1,3-butadiene (B165502) to form the adduct, 1,4,4a,9a-tetrahydro-2,3-dimethylanthracene-9,10-dione.[1] This is followed by an oxidation (dehydrogenation) step to yield the final product, this compound.
Q2: What are the likely impurities in the crude product?
A2: Common impurities may include:
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Unreacted 1,4-naphthoquinone.
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The Diels-Alder adduct (1,4,4a,9a-tetrahydro-2,3-dimethylanthracene-9,10-dione).
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Polymeric materials from the diene.
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Oxidized byproducts.
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Isomeric naphthoquinones, depending on the exact synthetic route.
Q3: Which purification method is better, recrystallization or column chromatography?
A3: The choice of purification method depends on the impurity profile of your crude product.
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Recrystallization is effective for removing small amounts of impurities from a relatively pure product. It is generally a faster and simpler technique.
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Column chromatography is more suitable for separating complex mixtures with multiple components or when the impurities have similar solubility to the product. It can also be used as a preliminary purification step before recrystallization to achieve high purity.
Q4: What are the best solvents for recrystallizing this compound?
A4: Several solvents and solvent systems can be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Commonly used solvents for naphthoquinones include:
-
Ethanol[2]
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Methanol[2]
-
Acetone[2]
-
Toluene
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Cyclohexane
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A mixture of ethanol (B145695) and ethyl acetate[3]
Q5: What is a good starting mobile phase for column chromatography of this compound?
A5: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is in the range of 9:1 to 4:1 (hexane:ethyl acetate). The polarity can be gradually increased to elute the product.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Representative Data)
| Purification Method | Initial Purity (Approx.) | Final Purity (Approx.) | Typical Yield | Notes |
| Single Recrystallization (Ethanol) | 85% | 95-98% | 70-85% | Effective for removing less soluble impurities. |
| Column Chromatography (Silica Gel, Hexane:EtOAc gradient) | 70% | >98% | 80-95% | Good for separating a wide range of impurities. |
| Activated Charcoal Treatment followed by Recrystallization | 85% (with colored impurities) | >98% | 60-75% | Effective for removing colored byproducts. |
| Preparative HPLC | 98% | >99.5% | 50-70% | For achieving very high purity, often for analytical standards. |
Note: The data presented are typical and may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Dissolution: In a fume hood, dissolve the crude this compound product in a minimum amount of hot ethanol (or another suitable solvent) in an Erlenmeyer flask.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
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Column Packing: Pack a glass column with silica gel (slurry packing in the initial mobile phase is recommended).
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Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Alternatively, for less soluble samples, perform a dry loading by adsorbing the product onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of the product from impurities.
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Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under a high vacuum.
Mandatory Visualization
References
Technical Support Center: 2,3-Dimethyl-1,4-naphthoquinone Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering assay interference with 2,3-Dimethyl-1,4-naphthoquinone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for assay interference?
A1: this compound is a derivative of 1,4-naphthoquinone. Like many quinone-containing compounds, it is classified as a Pan-Assay Interference Compound (PAINS).[1][2][3][4] PAINS are known to produce false-positive results in high-throughput screening assays through various mechanisms not related to specific target inhibition. The primary concerns with this compound are its redox activity and potential for spectral interference.
Q2: What are the main mechanisms of assay interference by this compound?
A2: The two primary mechanisms of interference are:
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Redox Cycling: this compound can undergo redox cycling in the presence of cellular reducing agents (like NADH or NADPH) and molecular oxygen. This process generates reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide.[5] These ROS can non-specifically modify and inactivate assay components, such as enzymes, leading to a false-positive signal.[6]
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Spectral Interference: As a colored compound, this compound can absorb light in the visible range, potentially overlapping with the absorbance wavelength of chromogenic assay products. Additionally, some naphthoquinone derivatives exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[7]
Q3: Which assays are most susceptible to interference by this compound?
A3: Based on its chemical properties, the following assays are particularly prone to interference:
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Cell Viability Assays:
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MTT/XTT/MTS Assays: The redox activity of this compound can directly reduce the tetrazolium salts to colored formazan (B1609692), leading to an overestimation of cell viability or a false-positive for proliferation.
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Resazurin-based Assays (e.g., alamarBlue): Similar to MTT, direct reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) can occur.
-
-
Luciferase Reporter Assays: The generation of ROS can inhibit the luciferase enzyme. Furthermore, some naphthoquinones have been shown to be direct inhibitors of luciferase.[8][9][10]
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Fluorescence-Based Assays: The intrinsic fluorescence of this compound or its metabolites can lead to high background signals.
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Redox-Sensitive Assays: Assays measuring ROS production, glutathione (B108866) (GSH) levels, or antioxidant capacity can be directly affected by the compound's own redox cycling.
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ELISAs and other Colorimetric Assays: The absorbance of this compound can interfere with the final colorimetric readout.
Troubleshooting Guides
Issue 1: High Background or False Positives in MTT and other Tetrazolium-Based Viability Assays
Symptoms:
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You observe a dose-dependent increase in signal in your control wells (no cells) containing only this compound.
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The calculated cell viability is unexpectedly high, or even above 100%, in the presence of the compound.
Cause: The intrinsic redox activity of this compound is likely reducing the tetrazolium salt (MTT, XTT, etc.) to its colored formazan product in a cell-independent manner.
Troubleshooting Workflow:
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chm.bris.ac.uk [chm.bris.ac.uk]
- 5. 1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent 1,4-Naphthoquinones To Visualize Diffuse and Dense-Core Amyloid Plaques in APP/PS1 Transgenic Mouse Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Luciferase inhibition by a novel naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2,3-Dimethyl-1,4-naphthoquinone (DMNQ) Concentration in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of 2,3-Dimethyl-1,4-naphthoquinone (DMNQ) in cell culture experiments.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of DMNQ concentration.
Issue 1: Compound Precipitation in Culture Medium
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility: DMNQ is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.[1] | 1. Prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[2] 2. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v).[3] 3. Warm the cell culture medium to 37°C before adding the DMNQ stock solution.[4] 4. Add the stock solution dropwise while gently vortexing the medium to facilitate mixing and prevent rapid precipitation.[4] |
| High DMNQ Concentration: The desired experimental concentration exceeds the solubility limit of DMNQ in the final volume of the culture medium. | 1. Perform a solubility test to determine the maximum soluble concentration of DMNQ in your specific cell culture medium.[3] 2. Consider using a lower, more soluble concentration range for your initial experiments. |
| Interaction with Media Components: DMNQ may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[4] | 1. Prepare fresh working solutions of DMNQ for each experiment.[3] 2. Visually inspect the culture plates for any signs of precipitation after adding DMNQ.[3] |
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to high variability in results. | 1. Ensure a homogenous single-cell suspension before seeding by thorough mixing. 2. Perform a cell count and viability assessment (e.g., trypan blue exclusion) prior to seeding to ensure consistency.[3] |
| Pipetting Errors: Inaccurate dilutions or additions of DMNQ or assay reagents. | 1. Use calibrated pipettes and ensure they are functioning correctly. 2. Change pipette tips between different concentrations and reagents. |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth and compound efficacy. | 1. Avoid using the outermost wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to help maintain humidity across the plate.[2] |
| Variations in Incubation Time: Inconsistent exposure times to DMNQ or assay reagents. | 1. Use a timer to ensure consistent incubation periods for all plates in an experiment.[3] |
| Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to DMNQ.[3] | 1. Empirically determine the optimal concentration range for each specific cell line through dose-response experiments.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DMNQ?
A1: DMNQ is a redox-cycling agent. Its primary mechanism of action involves the intracellular generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide.[4][5] This increase in ROS leads to oxidative stress, which can induce cellular damage, activate stress-related signaling pathways, and ultimately lead to apoptosis (programmed cell death).[2][6]
Q2: What is a good starting concentration range for DMNQ in cell viability assays?
A2: For initial dose-response experiments, a broad concentration range is recommended. Based on available data, starting with concentrations from the low micromolar (e.g., 1 µM) to the high micromolar (e.g., 100 µM) range is a reasonable approach. For instance, DMNQ has been shown to induce hydrogen peroxide production in A549 cells in a concentration-dependent manner between 20-100 µM.[4] In another study, DMNQ at 3 µM and 30 µM induced caspase activation in C17.2 cells.[6] The optimal concentration will be highly dependent on the specific cell line being used.
Q3: How can I distinguish between DMNQ-induced apoptosis and necrosis?
A3: The mode of cell death induced by DMNQ is often dose-dependent, with lower concentrations typically inducing apoptosis and higher concentrations leading to necrosis.[7] You can distinguish between these two forms of cell death using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
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Early apoptotic cells will be Annexin V positive and PI negative.
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Late apoptotic or necrotic cells will be both Annexin V and PI positive.
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Viable cells will be negative for both stains.
Q4: Which signaling pathways are known to be affected by DMNQ and other naphthoquinones?
A4: Naphthoquinones are known to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. The ROS generated by DMNQ can activate stress-activated protein kinase pathways such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, the PI3K/Akt signaling pathway, which is crucial for cell survival, can also be affected.[2]
Data Presentation
Table 1: Reported Effective Concentrations of DMNQ
| Cell Line | Effect | Concentration Range | Reference |
| A549-S | Hydrogen Peroxide Production | 20-100 µM | [4] |
| L2 | Increased Glutathione (GSH) Content | 5-10 µM | [4] |
| C17.2 | Caspase-2 and Caspase-3-like Activation | 3 µM and 30 µM | [6] |
Table 2: IC50 Values of Selected Naphthoquinone Derivatives in Various Cancer Cell Lines
Note: The following data is for structurally related naphthoquinones and can serve as a reference for designing DMNQ experiments.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 2-phenylamino-3-acyl-1,4-naphtoquinones | DU-145 (prostate) | 0.82 - 21.66 | [8] |
| 2-phenylamino-3-acyl-1,4-naphtoquinones | MCF-7 (breast) | 1.5 | [8] |
| Anilino-1,4-naphthoquinone derivatives | HuCCA-1 (cholangiocarcinoma) | <10 | [9] |
| Anilino-1,4-naphthoquinone derivatives | MOLT-3 (leukemia) | <10 | [9] |
| 1,4-naphthoquinone-1,2,3-triazole hybrids | EBC-1 (lung) | 0.3 - 2.0 | [10] |
| 1,4-naphthoquinone-1,2,3-triazole hybrids | AsPC-1 (pancreatic) | 1.1 - 5.4 | [10] |
| 1,4-naphthoquinone-1,2,3-triazole hybrids | Mia-Paca-2 (pancreatic) | 0.8 - 1.3 | [10] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol provides a general method for assessing the cytotoxic effects of DMNQ.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DMNQ in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%). Remove the old medium and add 100 µL of the DMNQ dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
2. Annexin V/PI Staining for Apoptosis
This protocol allows for the differentiation of viable, apoptotic, and necrotic cells.
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Cell Treatment: Treat cells with the desired concentrations of DMNQ for the chosen duration. Include both negative (vehicle) and positive controls for apoptosis.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
3. Intracellular ROS Detection
This protocol uses a fluorescent probe to measure intracellular ROS levels.
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Cell Seeding and Treatment: Seed and treat cells with DMNQ as you would for a viability assay.
-
Probe Loading: Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS). Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) by incubating them in the probe-containing buffer according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Analysis: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe.
Visualizations
Caption: Proposed mechanism of action for DMNQ-induced apoptosis.
Caption: Experimental workflow for optimizing DMNQ concentration.
Caption: Logical troubleshooting guide for inconsistent DMNQ results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-Dimethyl-1,4-naphthoquinone Derivatives
Welcome to the technical support center for the synthesis of 2,3-Dimethyl-1,4-naphthoquinone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and its derivatives?
A1: The main synthetic strategies include:
-
Diels-Alder Reaction: This is a common method involving the reaction of a dienophile, such as 1,4-benzoquinone, with a diene, like 2,3-dimethyl-1,3-butadiene.[1] This reaction can be catalyzed by Lewis acids or proceed under thermal conditions.
-
Oxidation of 2,3-Dimethylnaphthalene (B165509): This approach uses oxidizing agents to convert 2,3-dimethylnaphthalene into the corresponding naphthoquinone.[2] Common oxidants include chromium trioxide and hydrogen peroxide.
-
Nucleophilic Substitution: Starting from a substituted 1,4-naphthoquinone, such as 2,3-dichloro-1,4-naphthoquinone, the desired derivatives can be synthesized by nucleophilic substitution reactions.[3][4]
Q2: I am experiencing a low yield in my synthesis. What are the common causes and how can I improve it?
A2: Low yields can be attributed to several factors depending on the synthetic route. Here are some general troubleshooting tips:
-
Reagent Purity: Ensure the purity and activity of your starting materials and reagents. Impurities can lead to side reactions and lower the yield.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Optimize these parameters by running small-scale trial reactions. For instance, in some syntheses, solvent-free conditions or the use of specific catalysts like In(OTf)₃ have been shown to improve yields.[5][6]
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction is not going to completion, consider extending the reaction time or increasing the temperature.
-
Side Reactions: The formation of byproducts is a common cause of low yields. See the troubleshooting guide below for more specific advice on minimizing side reactions for different synthetic methods.
-
Purification Losses: Product loss can occur during workup and purification. Optimize your purification strategy to minimize these losses.
Q3: How can I effectively purify my this compound derivatives?
A3: Common purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid products. The choice of solvent is crucial for obtaining high-purity crystals. Common solvent systems include ethanol-ethyl acetate (B1210297) and petroleum ether.[7][8]
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from impurities and side products. A common eluent system is a mixture of hexane (B92381) and ethyl acetate.[7]
-
High-Performance Liquid Chromatography (HPLC): For mixtures that are difficult to separate by standard column chromatography, HPLC can be a powerful purification tool.
Troubleshooting Guides
Low Yield
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive reagents, incorrect reaction temperature, insufficient reaction time. | - Ensure the freshness and purity of starting materials and reagents.- Closely monitor and control the reaction temperature according to the protocol.- Extend the reaction time and monitor the reaction progress using TLC.[3] |
| Low Yield in Diels-Alder Reaction | Unfavorable electronics of diene/dienophile, steric hindrance, inappropriate solvent. | - For electron-poor dienes or dienophiles, consider using a Lewis acid catalyst to enhance reactivity.- Screen different solvents to improve solubility and reaction rates. Aqueous media have been shown to accelerate some Diels-Alder reactions.[9]- Ensure the diene is in the reactive s-cis conformation. |
| Low Yield in Oxidation Reaction | Over-oxidation to undesired byproducts (e.g., phthalic acid), incomplete oxidation. | - Carefully control the stoichiometry of the oxidizing agent.- Maintain the reaction temperature within the optimal range to avoid over-oxidation.[10]- Monitor the reaction closely by TLC to stop it at the optimal time. |
| Low Yield in Friedel-Crafts Acylation/Alkylation | Formation of isomeric mixtures, deactivation of the catalyst. | - Optimize the choice of Lewis acid and solvent.- Control the reaction temperature to improve regioselectivity.- Use of an excess of the acylating/alkylating agent may be necessary.[11] |
Side Product Formation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of a Major Byproduct | Presence of moisture, incorrect stoichiometry of reagents, non-optimal reaction temperature. | - Use anhydrous solvents and reagents, especially in moisture-sensitive reactions like Friedel-Crafts acylation.- Carefully control the addition rate and stoichiometry of reagents.- Optimize the reaction temperature to favor the formation of the desired product over side products.[3] |
| Formation of Regioisomers | In reactions with unsymmetrical starting materials, multiple isomers can be formed. | - Modify the substrate to direct the reaction to the desired position.- Use a catalyst that favors the formation of one isomer.- Optimize reaction conditions such as temperature and solvent.[2] |
| Polymerization of Diene in Diels-Alder Reaction | High reaction temperatures can promote the polymerization of the diene. | - Use the minimum effective temperature for the reaction.- Consider using a polymerization inhibitor if compatible with the reaction. |
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride (B1165640) via Diels-Alder Reaction
This protocol describes the synthesis of a cyclohexene (B86901) derivative, which is a common intermediate in the synthesis of more complex naphthoquinone derivatives.
Materials:
-
2,3-dimethyl-1,3-butadiene
-
Maleic anhydride
-
Hexanes
Procedure:
-
To 1.0 g of maleic anhydride in a 125 mL Erlenmeyer flask, add the freshly prepared 2,3-dimethyl-1,3-butadiene.
-
Gently warm the reaction mixture with your hands. An exothermic reaction should commence, raising the temperature to approximately 100°C.
-
Once the reaction mixture has cooled, add 15 mL of hexanes.
-
Warm the mixture in a hot water bath and stir until no more solid dissolves.
-
Allow the mixture to stand undisturbed for 1 minute, then perform a gravity filtration of the warm solution into a 25-mL Erlenmeyer flask to remove any unreacted maleic anhydride.
-
Cool the filtrate in an ice bath for 15 minutes to induce crystallization.
-
Isolate the resulting crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes.
-
Dry the crystals and determine the melting point and characterize by IR and NMR spectroscopy.[12]
Protocol 2: Oxidation of Naphthalene (B1677914) to 1,4-Naphthoquinone
This protocol details the oxidation of naphthalene, which can be adapted for the oxidation of 2,3-dimethylnaphthalene.
Materials:
-
Naphthalene
-
Chromium trioxide
-
Glacial acetic acid
-
Water
-
Petroleum ether
Procedure:
-
In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place a solution of 120 g of chromium trioxide in 150 mL of 80% aqueous acetic acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
Gradually add a solution of 64 g of naphthalene in 600 mL of glacial acetic acid over 2-3 hours, maintaining the internal temperature at 10-15°C with constant stirring.
-
Continue stirring overnight, allowing the reaction mixture to slowly warm to room temperature.
-
Let the dark green solution stand for 3 days with occasional stirring.
-
Precipitate the crude naphthoquinone by pouring the reaction mixture into 6 L of water.
-
Filter the yellow precipitate, wash with 200 mL of water, and dry.
-
Recrystallize the crude product from 500 mL of petroleum ether (b.p. 80-100°C) to obtain long yellow needles. The reported yield is 18-22%.[8]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of a 1,4-Naphthoquinone Derivative (4a) [5]
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | In(OTf)₃ (10) | 110 | 8 | 35 |
| 2 | DMF | In(OTf)₃ (10) | 110 | 8 | 39 |
| 3 | EtOH | In(OTf)₃ (10) | reflux | 12 | 8 |
| 4 | CH₃CN | In(OTf)₃ (10) | reflux | 12 | 7 |
| 5 | H₂O | In(OTf)₃ (10) | 110 | 12 | trace |
| 6 | - | In(OTf)₃ (10) | 110 | 6 | 53 |
| 7 | - | - | 110 | 10 | 11 |
| 8 | - | p-TsOH (10) | 110 | 8 | 25 |
| 9 | - | H₂SO₄ (10) | 110 | 8 | 8 |
| 10 | - | FeCl₃ (10) | 110 | 8 | 15 |
| 11 | - | Sc(OTf)₃ (10) | 110 | 8 | 36 |
| 12 | - | InCl₃ (10) | 110 | 8 | 42 |
| 13 | - | In(OTf)₃ (10) | 90 | 6 | 32 |
| 14 | - | In(OTf)₃ (10) | 100 | 6 | 43 |
| 15 | - | In(OTf)₃ (10) | 120 | 6 | 51 |
Table 2: Yields of Diels-Alder Reactions of para-benzoquinone N-tosylimines with Dienes [13]
| Dienophile | Diene | Condition | Yield (%) |
| 1a | Cyclopentadiene | rt, 24h | 61 |
| 1b | Cyclopentadiene | rt, 24h | 56 |
| 1a | Cyclopentadiene | rt, 72h | 73 |
| 1b | Cyclopentadiene | rt, 72h | 74 |
| 1a | 2,3-dimethyl-1,3-butadiene | reflux, 21h | 15 |
| 1b | 2,3-dimethyl-1,3-butadiene | reflux, 21h | 68 |
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield in synthesis.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3433812A - Preparation of 2,3-dichloro-1,4-naphthoquinone from naphthalene - Google Patents [patents.google.com]
- 11. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atc.io [atc.io]
- 13. pdf.blucher.com.br [pdf.blucher.com.br]
preventing precipitation of 2,3-Dimethyl-1,4-naphthoquinone in aqueous solutions
Welcome to the technical support center for 2,3-Dimethyl-1,4-naphthoquinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and handling this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a hydrophobic molecule, demonstrating good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and acetone (B3395972).[1] However, it is practically insoluble in water.[1] This poor aqueous solubility is a common characteristic of naphthoquinones and can present challenges in biological assays that require the compound to be dissolved in aqueous buffers or cell culture media.[2]
Q2: Why does my this compound precipitate when I add my stock solution to an aqueous medium?
A2: This phenomenon, often called "crashing out," occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit.[2] When a concentrated stock solution made with an organic solvent is diluted into an aqueous medium, the organic solvent disperses, leaving the hydrophobic compound unable to remain dissolved in the water-based environment.[2]
Q3: What are the recommended solvents for preparing a stock solution?
A3: For in vitro biological experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions of this compound.[2] Ethanol and acetone are also effective organic solvents.[1] It is critical to ensure the final concentration of the organic solvent in your experimental medium is low enough to not cause cellular toxicity, which is typically below 0.5% (v/v) for DMSO in many cell-based assays.[2]
Q4: How can I increase the aqueous solubility of this compound to prevent precipitation?
A4: Several formulation strategies can be employed to enhance the aqueous solubility and prevent precipitation of hydrophobic compounds like this compound:
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Co-solvents: Utilizing a minimal amount of a water-miscible organic solvent (like DMSO) to first dissolve the compound before diluting it into your aqueous experimental medium.[2]
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Surfactants: Incorporating non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the hydrophobic compound, thereby increasing its solubility.[2][3]
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Cyclodextrins: Using cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with this compound, effectively shielding it from the aqueous environment and increasing its solubility.[2]
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pH Adjustment: While this compound does not have easily ionizable groups, the stability of the naphthoquinone ring can be pH-dependent. It is advisable to maintain a pH range of 6-7.5, as alkaline conditions (pH > 9) can lead to degradation.[4]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution of the stock solution.
This is a common issue when the concentration of the compound surpasses its solubility in the final aqueous solution.
Troubleshooting Workflow
Caption: Troubleshooting precipitation of this compound.
Issue 2: The aqueous solution appears clear initially but becomes cloudy over time.
This may indicate a slow precipitation or degradation of the compound.
-
Possible Cause: The solution may be supersaturated, and precipitation is occurring slowly. Alternatively, the compound may be degrading due to factors like light exposure or suboptimal pH.
-
Troubleshooting Steps:
-
Protect from Light: Naphthoquinones can be light-sensitive.[1] Prepare and store solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.[4]
-
Control pH: Ensure the pH of your aqueous medium is within the optimal range of 6-7.5 to prevent potential degradation.[4]
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Fresh Preparations: Prepare solutions fresh before each experiment to minimize the time for potential precipitation or degradation to occur.
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Re-evaluate Solubilization Method: If the issue persists, the chosen solubilization method may not be providing long-term stability. Consider increasing the concentration of the solubilizing agent (e.g., surfactant or cyclodextrin) or trying an alternative method.
-
Quantitative Data Summary
| Solubilization Method | Co-Solvent/Excipient | Typical Stock Concentration | Recommended Final Concentration in Aqueous Media | Key Considerations |
| Co-solvent | DMSO | 10-50 mM | ≤ 0.5% (v/v) | Perform a solvent toxicity test for your specific experimental system.[2] |
| Cyclodextrin (B1172386) Inclusion | HP-β-CD | 1-10 mM (Complex) | Dependent on complex solubility | The molar ratio of the compound to cyclodextrin needs to be optimized.[2] |
| Surfactant Micelles | Tween® 80 | 1-5 mM | Above Critical Micelle Concentration (CMC) | Test for potential interference of the surfactant with the assay and cellular toxicity.[2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution using a Co-solvent (DMSO)
This protocol describes the preparation of a working solution by diluting a concentrated DMSO stock.
Experimental Workflow
Caption: Workflow for preparing a working solution with a co-solvent.
Methodology:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 20 mM).
-
Vortex gently until the compound is fully dissolved.
-
Store the stock solution in small aliquots in amber vials at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
-
Thaw an aliquot of the stock solution, protecting it from light.
-
Perform serial dilutions of the stock solution into your aqueous experimental medium (e.g., cell culture medium or buffer) to achieve the desired final concentration.
-
Crucially, ensure the final concentration of DMSO is below the toxicity threshold for your experimental system (typically ≤ 0.5% v/v).[2]
-
Gently vortex the working solution immediately after preparation to ensure homogeneity before adding it to your experiment.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol involves forming an inclusion complex to enhance aqueous solubility.
Methodology:
-
Prepare the Inclusion Complex (Co-evaporation Method):
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a common starting point).[2]
-
Dissolve both the compound and HP-β-CD in a suitable organic solvent where both are soluble (e.g., methanol (B129727) or ethanol).[2]
-
Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.[2]
-
Further dry the film under a vacuum to remove any residual solvent. The resulting solid is the inclusion complex.[2]
-
-
Prepare Aqueous Solution:
-
Dissolve the prepared solid inclusion complex directly into your aqueous medium to the desired final concentration.
-
The aqueous solubility of this complex will be significantly higher than that of the free compound.
-
Protocol 3: Solubility Enhancement using a Surfactant (Tween® 80)
This protocol uses the principle of micellar solubilization.
Methodology:
-
Prepare Surfactant-Containing Medium:
-
Prepare your aqueous experimental medium (e.g., buffer or cell culture medium) containing Tween® 80 at a concentration above its Critical Micelle Concentration (CMC). The CMC of Tween® 80 in water is approximately 0.012 mM. A working concentration of 0.1% to 0.5% (v/v) is often used.
-
-
Prepare Working Solution:
-
Prepare a concentrated stock solution of this compound in an organic solvent like ethanol.
-
Slowly add the stock solution to the surfactant-containing medium while vortexing to facilitate the incorporation of the compound into the micelles.
-
Ensure the final concentration of the organic solvent is kept to a minimum.
-
References
troubleshooting 2,3-Dimethyl-1,4-naphthoquinone electrochemistry experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrochemistry of 2,3-Dimethyl-1,4-naphthoquinone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the electrochemical analysis of this compound.
Q1: My cyclic voltammogram (CV) shows only one broad reduction peak instead of the expected two distinct peaks. What could be the cause?
A1: This can be due to several factors:
-
Solvent and Electrolyte Choice: In aqueous solutions, especially at certain pH values, the two one-electron reduction steps of naphthoquinones can merge into a single two-electron process. In aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF), the presence of proton sources (like residual water) can lead to a similar outcome through a proton-coupled electron transfer (PCET) mechanism.
-
Scan Rate: At very slow scan rates, the initially formed radical anion may have enough time to undergo a chemical reaction (e.g., protonation or dimerization) before the second electron transfer can be observed, leading to a distorted or merged peak.
-
High Analyte Concentration: At higher concentrations, interactions between molecules can become more significant, potentially leading to peak broadening and merging.
Troubleshooting Steps:
-
Solvent Purity: Ensure your aprotic solvent is anhydrous and of high purity. Use freshly opened solvent or dry it using appropriate methods (e.g., molecular sieves).
-
Vary the Scan Rate: Increase the scan rate (e.g., from 100 mV/s to 500 mV/s or higher). A faster scan rate may allow for the resolution of the two separate one-electron transfer steps before subsequent chemical reactions can occur.
-
Lower the Concentration: Try running the experiment with a lower concentration of this compound (e.g., 1 mM).
-
Check Supporting Electrolyte: Ensure the supporting electrolyte is pure and dry.
Q2: The reverse scan in my CV has a much smaller peak current than the forward scan, or it's completely absent. What does this indicate?
A2: This is a classic sign of an irreversible or quasi-reversible electrochemical process. It suggests that the product of the reduction (the radical anion or dianion) is unstable on the timescale of your experiment and is consumed in a follow-up chemical reaction. This is often referred to as an EC (Electrochemical-Chemical) mechanism.
Potential Follow-up Reactions:
-
Protonation: The reduced species can be protonated by residual water or other proton sources in the electrolyte solution.
-
Dimerization: The radical anions can react with each other to form a dimer.
-
Reaction with Solvent or Electrolyte: The reduced species might be reactive towards the solvent or components of the supporting electrolyte.
Troubleshooting Steps:
-
Scan Rate Study: As with the previous issue, varying the scan rate is a key diagnostic tool. Increasing the scan rate might make the reverse peak more prominent as the reduced species has less time to react.
-
Purify Reagents: Meticulously purify your solvent and supporting electrolyte to remove any reactive impurities, especially water.
-
Lower Temperature: Running the experiment at a lower temperature can slow down the rate of the follow-up chemical reaction, potentially making the process more reversible.
Q3: The peak currents in my CV decrease with each subsequent cycle. What is happening?
A3: This phenomenon, known as electrode fouling or passivation, is common in quinone electrochemistry. It occurs when the product of the redox reaction, or a subsequent reaction product, adsorbs onto the electrode surface, blocking active sites and inhibiting further electron transfer.
Troubleshooting Steps:
-
Electrode Polishing: Thoroughly polish your working electrode between experiments. For glassy carbon electrodes, polishing with alumina (B75360) slurry on a polishing pad is a standard procedure.
-
Use a Different Electrode Material: Some compounds are less prone to fouling on certain electrode materials. If you are using glassy carbon, you could try a platinum or gold electrode.
-
Modify the Electrode Surface: In some cases, modifying the electrode surface with a self-assembled monolayer can prevent fouling.
-
Lower Analyte Concentration: A lower concentration can sometimes reduce the rate of fouling.
Q4: My peak potentials seem to be shifting between experiments. What could be the reason?
A4: Shifting peak potentials can be caused by a few factors:
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Reference Electrode Instability: The potential of your reference electrode might not be stable. This can be due to a clogged frit, air bubbles, or changes in the filling solution.
-
Changes in Solution Composition: The presence of impurities or changes in pH (in aqueous solutions) can significantly affect the redox potential of quinones.
-
Uncompensated Resistance (iR drop): High solution resistance can cause a shift in the measured potential.
Troubleshooting Steps:
-
Check the Reference Electrode: Ensure your reference electrode is properly maintained and filled. It is good practice to check its potential against a standard redox couple like ferrocene/ferrocenium.
-
Control the Environment: Use a sealed electrochemical cell and purge the solution with an inert gas (like argon or nitrogen) to prevent contamination from atmospheric oxygen and moisture.
-
Increase Supporting Electrolyte Concentration: A higher concentration of the supporting electrolyte (e.g., 0.1 M) can help to minimize the iR drop.
-
Use a Luggin Capillary: For highly accurate measurements, a Luggin capillary can be used to position the reference electrode tip very close to the working electrode, further minimizing the iR drop.
Data Presentation
The electrochemical behavior of this compound is highly dependent on the experimental conditions. The methyl groups at the C2 and C3 positions act as electron-donating groups, which generally makes the compound easier to reduce (i.e., the reduction potential is less negative) compared to the parent 1,4-naphthoquinone. One study has noted that this substitution lowers the redox potential by approximately 85 mV.
| Compound | Solvent/Electrolyte | Reduction Potential (E½) vs. Ref. | Comments |
| 1,4-Naphthoquinone | 75% aq. ethanol (B145695), pH 6.6 | -0.134 V vs. SCE | Polarographic half-wave potential. |
| 1,4-Naphthoquinone | 75% aq. ethanol, pH 8.7 | -0.257 V vs. SCE | Polarographic half-wave potential. |
| 2-Methyl-1,4-naphthoquinone | 75% aq. ethanol, pH 6.6 | -0.198 V vs. SCE | Polarographic half-wave potential. |
| 2-Methyl-1,4-naphthoquinone | 75% aq. ethanol, pH 8.7 | -0.318 V vs. SCE | Polarographic half-wave potential. |
| This compound | - | E½ is ~85 mV lower than 1,4-naphthoquinone | The absolute potential is dependent on specific experimental conditions. |
Note: The exact reduction potentials for this compound are highly sensitive to the solvent, supporting electrolyte, pH (in aqueous media), and reference electrode used. The values in this table are for comparative purposes and may not directly correspond to your experimental setup.
Experimental Protocols
Protocol 1: Cyclic Voltammetry in Aprotic Solvent (e.g., Acetonitrile)
1. Solution Preparation:
- Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in anhydrous acetonitrile.
- Dissolve this compound in the electrolyte solution to a final concentration of 1-5 mM.
- It is recommended to prepare the solutions inside a glovebox to minimize exposure to air and moisture.
2. Electrochemical Cell Setup:
- Use a three-electrode setup:
- Working Electrode: A polished glassy carbon electrode (GCE).
- Reference Electrode: A non-aqueous Ag/Ag⁺ electrode or a silver wire pseudo-reference electrode.
- Counter Electrode: A platinum wire or mesh.
- Assemble the cell and ensure the electrodes are properly immersed in the solution.
3. Deoxygenation:
- Purge the solution with a gentle stream of dry argon or nitrogen for at least 10-15 minutes before the experiment to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the measurement.
4. Data Acquisition:
- Connect the electrodes to the potentiostat.
- Set the potential window to scan over the expected redox events. For this compound in acetonitrile, a range of approximately 0 V to -2.0 V vs. Ag/Ag⁺ is a good starting point.
- Set the initial scan rate to 100 mV/s.
- Initiate the scan and record the voltammogram for at least three cycles to check for stability.
5. Post-Experiment:
- After the experiment, clean the electrodes thoroughly. The working electrode should be polished before the next use.
Protocol 2: Cyclic Voltammetry in Aqueous Buffer
1. Solution Preparation:
- Prepare a buffer solution of the desired pH (e.g., phosphate (B84403) buffer for pH 7, acetate (B1210297) buffer for acidic conditions).
- Add a supporting electrolyte (e.g., 0.1 M KCl) to the buffer.
- Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) due to its low water solubility.
- Add a small aliquot of the stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 1 mM). Ensure the amount of organic solvent is kept to a minimum (e.g., <1% v/v) to avoid significantly altering the properties of the aqueous solution.
2. Electrochemical Cell Setup:
- Use a three-electrode setup:
- Working Electrode: A polished glassy carbon electrode (GCE).
- Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a Ag/AgCl electrode.
- Counter Electrode: A platinum wire or mesh.
- Assemble the cell, ensuring the reference electrode is placed in a Luggin capillary if precise potential measurements are required.
3. Deoxygenation:
- Purge the solution with argon or nitrogen for 10-15 minutes prior to the experiment.
4. Data Acquisition:
- Connect the electrodes to the potentiostat.
- Set the potential window based on the expected redox potential at the chosen pH. A range of +0.2 V to -0.8 V vs. SCE is a reasonable starting point for neutral pH.
- Set the scan rate to 100 mV/s.
- Record the cyclic voltammogram.
Visualizations
Caption: A typical workflow for a cyclic voltammetry experiment.
Caption: A logical workflow for troubleshooting common CV issues.
Caption: Redox pathway of this compound.
Technical Support Center: Synthesis of 2,3-Dimethyl-1,4-naphthoquinone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,3-Dimethyl-1,4-naphthoquinone synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Diels-Alder Synthesis
-
Question: I am performing the Diels-Alder reaction between 1,4-naphthoquinone (B94277) and 2,3-dimethyl-1,3-butadiene (B165502), but I am getting a very low yield or no product at all. What could be the problem?
-
Answer: Low yields in this Diels-Alder reaction can stem from several factors:
-
Purity of Reactants: Ensure that the 1,4-naphthoquinone is pure and the 2,3-dimethyl-1,3-butadiene has not polymerized. Using freshly distilled diene is recommended.
-
Reaction Time and Temperature: The reaction typically requires refluxing for several hours. Insufficient reaction time or a temperature that is too low may lead to an incomplete reaction. A typical procedure involves refluxing in ethanol (B145695) for about 5 hours.[1]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Ethanol is a commonly used and effective solvent for this reaction.[1][2]
-
Stoichiometry: While a slight excess of the diene is often used, a large excess is generally not necessary. Ensure accurate measurement of your starting materials.
-
Issue 2: Formation of Byproducts in Methylation of Menadione (B1676200)
-
Question: I am trying to synthesize this compound by methylating menadione (2-methyl-1,4-naphthoquinone), but I am observing the formation of other byproducts. How can I minimize these?
-
Answer: The methylation of menadione can sometimes lead to a mixture of products. Here are some factors to consider:
-
Methylating Agent and Catalyst: The choice of methylating agent and catalyst system is crucial. Different systems can lead to varying product ratios. For instance, using methyl radicals from the redox decomposition of H₂O₂ in DMSO can yield a mixture of menadione and this compound.[3][4]
-
Reaction Conditions: Temperature and reaction time can influence the selectivity of the methylation. Careful control of these parameters is necessary to favor the formation of the desired dimethylated product.
-
Side Reactions: The presence of water can lead to hydroxylation byproducts. Ensure anhydrous conditions if your chosen method is moisture-sensitive.
-
Issue 3: Difficulty in Product Purification
-
Question: My reaction seems to have worked, but I am struggling to purify the this compound from the crude reaction mixture. What are the recommended purification techniques?
-
Answer: Purifying this compound can be achieved through several methods:
-
Recrystallization: This is a common and effective method for purifying the Diels-Alder adduct. Ethanol or a mixture of ethanol and ethyl acetate (B1210297) are suitable solvent systems.[1][2] The product can be crystallized by cooling the reaction mixture.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a good option. A common eluent system is a mixture of hexane (B92381) and ethyl acetate.[2]
-
Washing: After filtration, washing the crystalline product with cold ethanol and then water can help remove unreacted starting materials and soluble impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
Diels-Alder Reaction: This involves the [4+2] cycloaddition of 1,4-naphthoquinone (dienophile) with 2,3-dimethyl-1,3-butadiene (diene), followed by an oxidation/aromatization step to yield the final product.[1]
-
Methylation of Menadione: This route involves the introduction of a second methyl group onto the menadione (2-methyl-1,4-naphthoquinone) ring using a suitable methylating agent.[3][4]
Q2: How can I monitor the progress of the Diels-Alder reaction?
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene) on a silica gel plate. The disappearance of the starting material spots and the appearance of a new spot for the product will indicate the reaction's progress.
Q3: What is the expected yield for the Diels-Alder synthesis?
A3: Under optimized conditions, the Diels-Alder reaction to form the intermediate, followed by dehydrogenation, can achieve a high overall yield, with some literature reporting yields of around 90%.[1] The initial cycloaddition adduct can be formed in yields as high as 99%.[5]
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes, standard laboratory safety precautions should always be followed. Specifically:
-
Work in a well-ventilated fume hood, especially when handling volatile organic solvents like ethanol and 2,3-dimethyl-1,3-butadiene.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1,4-Naphthoquinone and its derivatives can be skin and respiratory irritants. Avoid inhalation and skin contact.
Data Presentation
The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison and optimization.
Table 1: Yield of this compound via Methylation of Naphthoquinones
| Starting Material | Methylating System | Overall Yield (%) | Ratio of Menadione to this compound | Reference |
| 1,4-Naphthoquinone | tert-butyl hydroperoxide and Fe(OAc)₂OH | 80 | 75:25 | [3] |
| 1,4-Naphthoquinone | H₂O₂ in DMSO (redox decomposition) | 80-90 | 77:23 | [3][4] |
| 1,4-Naphthoquinone | H₂O₂ in acetone (B3395972) with catalytic methanesulfonic acid | 47 | 86:14 | [3][4] |
Table 2: Reaction Conditions for Diels-Alder Synthesis of the Intermediate
| Dienophile | Diene | Solvent | Temperature (°C) | Time (h) | Yield of Adduct (%) | Reference |
| 1,4-Naphthoquinone | 2,3-Dimethyl-1,3-butadiene | Ethanol | Reflux (~78) | 5 | 96 | [1] |
| 1,4-Naphthoquinone | 2,3-Dimethyl-1,3-butadiene | Ethanol | 80 | 12 | 99 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethylanthraquinone via Diels-Alder Reaction and Dehydrogenation (Adaptable for this compound)
This protocol is adapted from a procedure for the synthesis of 2,3-dimethylanthraquinone, where the initial Diels-Alder adduct is the same as that in the synthesis of this compound.[1]
Materials:
-
1,4-Naphthoquinone (80 g, 0.5 mole)
-
2,3-Dimethyl-1,3-butadiene (80 g, 1 mole)
-
Ethanol (300 ml)
-
5% Ethanolic Potassium Hydroxide (B78521) solution
-
Water
-
Ether
Procedure:
-
Diels-Alder Reaction:
-
In a 1-L round-bottomed flask equipped with a reflux condenser, dissolve 80 g of 1,4-naphthoquinone in 300 ml of ethanol.
-
Add 80 g of 2,3-dimethyl-1,3-butadiene to the solution.
-
Reflux the mixture for 5 hours.
-
Cool the solution and then place it in a refrigerator for 10-12 hours to allow the product to crystallize.
-
Filter the crystalline mass and wash it with 50 ml of cold ethanol. The product is the Diels-Alder adduct.
-
-
Dehydrogenation (Aromatization):
-
Dissolve 40 g of the adduct in 600 ml of 5% ethanolic potassium hydroxide solution in a 1-L three-necked flask equipped with a reflux condenser and an inlet tube.
-
Bubble a current of air through the solution for 24 hours. The initial green color will change to yellow.
-
Filter the yellow quinone product with suction.
-
Wash the product sequentially with 200 ml of water, 100 ml of ethanol, and finally with 50 ml of ether.
-
Air-dry the final product.
-
Protocol 2: General Procedure for Methylation of Menadione (Illustrative)
This is a generalized protocol based on literature descriptions of radical methylation.[3][4] Specific conditions should be optimized for the desired outcome.
Materials:
-
Menadione (2-methyl-1,4-naphthoquinone)
-
Methylating agent (e.g., tert-butyl hydroperoxide, hydrogen peroxide)
-
Catalyst/Initiator (e.g., Fe(OAc)₂OH, methanesulfonic acid)
-
Solvent (e.g., DMSO, acetone)
Procedure:
-
Dissolve menadione in the chosen solvent in a reaction flask.
-
Add the catalyst or initiator to the solution.
-
Slowly add the methylating agent to the reaction mixture, maintaining the desired reaction temperature.
-
Stir the reaction mixture for the specified time, monitoring the progress by TLC.
-
Upon completion, quench the reaction (if necessary) and work up the mixture. This may involve extraction with an organic solvent and washing with water.
-
Purify the crude product by column chromatography or recrystallization to isolate this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Diels-Alder reaction.
Caption: Troubleshooting logic for low yield in the Diels-Alder synthesis.
References
Technical Support Center: 2,3-Dimethyl-1,4-naphthoquinone Powder
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of 2,3-Dimethyl-1,4-naphthoquinone powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should this compound powder be stored?
The powder should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is sensitive to light and should be protected from direct sunlight.[2] For long-term stability, storage in a freezer is recommended.
Q2: What are the primary safety precautions when handling this powder?
When handling this compound powder, it is crucial to avoid contact with skin and eyes, and to prevent inhalation of dust.[3] Always work in a well-ventilated area or under a chemical fume hood.[2] Personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn.[3]
Q3: What should I do in case of accidental exposure?
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4]
In all cases of exposure, seek immediate medical advice or attention.[2]
Q4: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents and strong reducing agents.[2] Contact with these materials should be avoided.
Q5: How should this compound waste be disposed of?
Waste material must be disposed of in accordance with national and local regulations for hazardous waste.[5] Do not allow the product to enter drains.[5] Dispose of the contents and container to an approved waste disposal plant.[5]
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Appearance | Dark orange solid powder[2] |
| Molecular Formula | C₁₂H₁₀O₂[6] |
| Molecular Weight | 186.21 g/mol [6] |
| Melting Point | ~205 °C (decomposes)[2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone.[2] |
| Stability | Stable under recommended storage conditions, but sensitive to light.[2] |
GHS Hazard Information
| Class | Statement |
| Skin Irritation | H315: Causes skin irritation[6] |
| Eye Irritation | H319: Causes serious eye irritation[6] |
| Target Organ Toxicity | H335: May cause respiratory irritation[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting point for cell-based assays.
Materials:
-
This compound powder (MW: 186.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Work under subdued lighting or in a dark room to minimize light exposure.[7]
-
Weighing: Carefully weigh out 1.86 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the powder to a sterile amber or foil-wrapped tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[7]
Note: Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as the this compound solution.[7]
Troubleshooting Guides
Issue 1: I am seeing inconsistent or lower-than-expected activity in my experiments.
Inconsistent results are often linked to the degradation of the compound, leading to a lower effective concentration.[7]
-
Potential Cause: Photodegradation
-
Explanation: Naphthoquinone derivatives are known to be sensitive to light, which can cause them to decompose.[2]
-
Solution: Prepare solutions immediately before use. Always work under subdued light (or red/yellow light) and store both the powder and solutions in light-blocking containers like amber vials or tubes wrapped in aluminum foil.[7]
-
-
Potential Cause: Repeated Freeze-Thaw Cycles
-
Explanation: Multiple freeze-thaw cycles can degrade the compound in your stock solution.
-
Solution: Prepare a fresh stock solution and aliquot it into single-use volumes to eliminate the need for repeated thawing of the main stock.[7]
-
-
Potential Cause: pH-Induced Degradation
Issue 2: The color of my this compound solution has changed.
A visible color change in the solution is a strong indicator of chemical degradation.[7]
-
Explanation: Exposure to light, improper pH, or reaction with components in the experimental medium can alter the chemical structure of the naphthoquinone.[7]
-
Solution: Discard the solution immediately. Prepare a fresh solution from a properly stored stock, paying close attention to minimizing light exposure and ensuring the pH of the medium is within a stable range.[7]
Issue 3: The powder appears clumped or discolored upon arrival.
While the powder is typically a dark orange solid, variations can occur.
-
Explanation: Clumping can be caused by moisture absorption during shipping or storage. Significant discoloration may indicate degradation.
-
Solution: If the powder is only slightly clumped, it may still be usable. Ensure it is fully dissolved when making a stock solution. If there is significant discoloration or if it fails to dissolve properly, contact the supplier for a replacement.
Visualized Troubleshooting Workflow
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound (EVT-1536466) | 2197-57-1 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. csstc.org [csstc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | C12H10O2 | CID 16615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2,3-Dimethyl-1,4-naphthoquinone and Menadione Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 2,3-Dimethyl-1,4-naphthoquinone and its close structural analog, Menadione (2-methyl-1,4-naphthoquinone or Vitamin K3). This objective analysis is supported by available experimental data to inform research and development in relevant fields.
Core Comparison of Biological Activities
Menadione, a synthetic precursor of vitamin K2, is well-characterized for its role in blood coagulation and its cytotoxic effects on cancer cells, which are primarily mediated through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[1][2] In contrast, this compound has been investigated for its potent hemolytic activity and as a potential bioreductive alkylating agent with anticancer properties.[3][4]
A key differentiator lies in their hemolytic activity. While both compounds are hemolytic agents in vivo, this compound is noted to be particularly active.[3] Interestingly, this high in vivo hemolytic activity of this compound does not correlate with in vitro studies, where it shows minimal damage to red blood cells. This is in stark contrast to menadione, which demonstrates significant oxidative damage to erythrocytes both in vitro and in vivo.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for the cytotoxic and hemolytic activities of Menadione. A significant lack of published in vitro cytotoxicity data (e.g., IC50 values) for this compound prevents a direct quantitative comparison in that regard.
Table 1: Cytotoxicity of Menadione against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Multidrug-Resistant Leukemia | Leukemia | 13.5 ± 3.6 | [3] |
| Parental Leukemia | Leukemia | 18 ± 2.4 | [3] |
| C6 | Glioblastoma | 9.6 ± 0.75 | [5][6] |
| H4IIE | Hepatocellular Carcinoma | 25 | [7][8] |
| SAS | Oral Cancer | 8.45 | [7] |
| Mia PaCa-2 | Pancreatic Carcinoma | 6.2 | [9] |
| DU145 | Prostate Carcinoma | 9.86 |
Table 2: Comparative Hemolytic Activity
| Compound | In Vitro Hemolytic Activity | In Vivo Hemolytic Activity | Reference |
| Menadione | Marked oxidative damage | Causes hemolytic anemia | [3] |
| This compound | Little to no damage | Particularly active hemolytic agent | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of Menadione-induced cytotoxicity.
Caption: General workflow for an MTT cytotoxicity assay.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and the cytotoxic effects of chemical compounds.
Materials:
-
Test compounds (this compound or Menadione)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by a test compound.
Materials:
-
Freshly collected whole blood (with anticoagulant like EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
Positive control (e.g., Triton X-100 for 100% hemolysis)
-
Negative control (PBS for 0% hemolysis)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Centrifuge whole blood to pellet the RBCs. Wash the RBC pellet with PBS several times, removing the supernatant and buffy coat after each wash. Resuspend the washed RBCs in PBS to a final concentration of 2%.
-
Sample Preparation: Prepare serial dilutions of the test compounds in PBS.
-
Incubation: In a microplate or microcentrifuge tubes, mix the RBC suspension with the compound dilutions, positive control, and negative control. Incubate the samples at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Conclusion
This compound and Menadione, while structurally similar, exhibit distinct biological activity profiles. Menadione's cytotoxicity is well-documented across numerous cancer cell lines and is primarily driven by ROS-mediated mechanisms. This compound, on the other hand, is a potent in vivo hemolytic agent, a characteristic not predicted by in vitro assays. The lack of comprehensive in vitro cytotoxicity data for this compound currently limits a direct comparison of its anticancer potential with Menadione. Further research is warranted to elucidate the mechanisms underlying the potent in vivo hemolytic activity of this compound and to fully assess its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound derivatives as bioreductive alkylating agents with cross-linking potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. journal.waocp.org [journal.waocp.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide to the Cytotoxicity of 2,3-Dimethyl-1,4-naphthoquinone and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of the synthetic naphthoquinone derivative, 2,3-Dimethyl-1,4-naphthoquinone, and the widely used chemotherapeutic agent, doxorubicin (B1662922). While direct comparative studies are limited, this document synthesizes available preclinical data on their mechanisms of action, cytotoxic potency, and the signaling pathways they modulate.
Executive Summary
Doxorubicin is a well-established anticancer drug with a multifaceted mechanism of action, primarily involving DNA intercalation and topoisomerase II inhibition, leading to robust apoptosis in a wide range of cancer cell lines.[1] In contrast, the cytotoxic profile of this compound is less characterized. However, studies on related 1,4-naphthoquinone (B94277) derivatives strongly suggest a mechanism centered on the generation of reactive oxygen species (ROS), which triggers oxidative stress and subsequent apoptosis through various signaling cascades.[2][3][4]
Available data on 2,3-dialkyl-1,4-naphthoquinones indicate that this compound is a particularly active hemolytic agent in vivo, though its in vitro cytotoxicity against cancer cell lines has not been extensively quantified.[5] This guide presents a comparative overview based on the available literature for doxorubicin and various 1,4-naphthoquinone derivatives to provide a framework for future research and drug development.
Data Presentation: Comparative Cytotoxicity
Direct comparative IC50 values for this compound and doxorubicin from a single study are not currently available in the published literature. To provide a contextual comparison, the following tables summarize the reported IC50 values for doxorubicin and various other 1,4-naphthoquinone derivatives in several common cancer cell lines.
Table 1: Cytotoxicity of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| MCF-7 | Breast Cancer | ~0.01 - 2.5 | 24 - 72 hours |
| A549 | Lung Cancer | ~0.24 - >20 | 24 - 48 hours |
| HepG2 | Liver Cancer | ~1.3 - 12.2 | 24 hours |
| HT-29 | Colon Cancer | < 1.0 | 48 hours |
| SNU-449 | Liver Cancer | 218 | 24 hours |
| MOLT-3 | Leukemia | Not Specified | Not Specified |
| HuCCA-1 | Cholangiocarcinoma | Not Specified | Not Specified |
Note: IC50 values for doxorubicin can vary significantly depending on the specific experimental conditions, including the assay used and the passage number of the cell line.[1][6]
Table 2: Cytotoxicity of Various 1,4-Naphthoquinone Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP | Prostate Cancer | 1 |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | PC-3 | Prostate Cancer | 1.5 |
| A 1,4-naphthoquinone oxime derivative (Compound 14) | MDA-MB-231 | Breast Cancer | 0.66 ± 0.05 |
| A 1,4-naphthoquinone oxime derivative (Compound 14) | BEL-7402 | Liver Cancer | 5.11 ± 0.12 |
| A 1,4-naphthoquinone derivative (Compound 11) | HuCCA-1 | Cholangiocarcinoma | 0.15 |
| A 1,4-naphthoquinone derivative (Compound 11) | A549 | Lung Cancer | 1.55 |
| A 1,4-naphthoquinone derivative (Compound 11) | HepG2 | Liver Cancer | 0.24 |
| A 1,4-naphthoquinone derivative (Compound 11) | MOLT-3 | Leukemia | 0.15 |
Mechanisms of Action
Doxorubicin: The cytotoxic effects of doxorubicin are multifactorial and include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription. It also forms a stable complex with topoisomerase II, leading to DNA double-strand breaks.[1]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide (B77818) and hydroxyl radicals, which cause oxidative damage to cellular components.[7]
-
Induction of Apoptosis: The accumulation of DNA damage and oxidative stress triggers programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.[8][9]
This compound and its Derivatives: The primary mechanism of cytotoxicity for 1,4-naphthoquinones is believed to be the induction of oxidative stress.[2][3][4]
-
Redox Cycling and ROS Production: The quinone structure facilitates redox cycling, where the compound is repeatedly reduced and re-oxidized, generating significant amounts of ROS.[3]
-
Apoptosis Induction: Elevated intracellular ROS levels disrupt mitochondrial function and activate stress-related signaling pathways, culminating in apoptosis.[2][4]
Signaling Pathways
The induction of apoptosis by both doxorubicin and 1,4-naphthoquinone derivatives involves complex signaling networks.
Doxorubicin-Induced Apoptotic Pathways
Doxorubicin is known to activate multiple signaling pathways to induce apoptosis, including the p53 and TGF-β signaling pathways.[7][10] It can trigger both the intrinsic and extrinsic apoptotic cascades.[8][9] The Notch signaling pathway has also been implicated in doxorubicin-driven apoptosis.[11]
Caption: Doxorubicin-induced apoptotic signaling pathways.
General Apoptotic Pathways for 1,4-Naphthoquinone Derivatives
Studies on various 1,4-naphthoquinone derivatives have shown that their cytotoxicity is often mediated by ROS-dependent activation of the MAPK and STAT3 signaling pathways.[2][3][12]
References
- 1. benchchem.com [benchchem.com]
- 2. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of 2,3-dialkyl-1,4-naphthoquinones in rats: comparison with cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e-century.us [e-century.us]
- 11. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ROS Production: A Comparative Guide to 2,3-Dimethyl-1,4-naphthoquinone and Other Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,3-Dimethyl-1,4-naphthoquinone (DMNQ) and other common alternatives for the validation of Reactive Oxygen Species (ROS) production in cellular assays. We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the most appropriate tool for their specific needs.
Introduction to ROS Induction and Validation
Reactive Oxygen Species (ROS) are a group of highly reactive, oxygen-containing molecules that play a dual role in cellular physiology. At low to moderate levels, they function as critical signaling molecules in various cellular processes. However, their overproduction can lead to oxidative stress, a deleterious condition implicated in a range of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the ability to reliably induce and measure ROS production is crucial for understanding disease mechanisms and for the development of novel therapeutics.
This compound, a synthetic derivative of the 1,4-naphthoquinone (B94277) scaffold, has emerged as a tool for inducing ROS in experimental settings. Like other naphthoquinones, its primary mechanism of ROS generation is through redox cycling.
Mechanism of Action: Redox Cycling of Naphthoquinones
Naphthoquinones, including DMNQ and its well-studied analogue menadione (B1676200) (2-methyl-1,4-naphthoquinone), induce ROS production through a process called redox cycling. This process involves the enzymatic reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻•) and regenerate the parent quinone. This cycle can repeat, leading to a continuous generation of ROS.
The reduction of naphthoquinones can occur via one-electron or two-electron pathways. One-electron reduction, often catalyzed by enzymes like NADPH-cytochrome P450 reductase, is the primary route for ROS generation. In contrast, two-electron reduction, mediated by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), leads to the formation of a more stable hydroquinone (B1673460) that can be conjugated and detoxified.[1] The balance between these two pathways can influence the extent of ROS production and cellular toxicity.[2]
References
- 1. Menadione- (2-methyl-1,4-naphthoquinone-) dependent enzymatic redox cycling and calcium release by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pivotal role for two electron reduction in 2,3-dimethoxy-1,4-naphthoquinone and 2-methyl-1,4-naphthoquinone metabolism and kinetics in vivo that prevents liver redox stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Caspase-3 Activation Assays for Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary methods for quantifying caspase-3 activity, a key biomarker for apoptosis: the colorimetric and fluorometric assays. The choice between these methods is critical for obtaining reliable and sensitive measurements of programmed cell death, particularly when evaluating the efficacy of apoptosis-inducing compounds such as 2,3-Dimethyl-1,4-naphthoquinone. This document outlines the principles of each assay, presents their performance characteristics in a comparative table, and provides detailed experimental protocols to guide your research.
Principles of Caspase-3 Activity Detection
Caspase-3 activity is typically measured by detecting the cleavage of a specific peptide substrate, most commonly Asp-Glu-Val-Asp (DEVD). The two methods discussed here differ in the reporter molecule attached to this peptide.
-
Colorimetric Assays: These assays utilize a DEVD peptide conjugated to a chromophore, p-nitroanilide (pNA). When active caspase-3 cleaves the peptide, the released pNA produces a yellow color that can be quantified by measuring its absorbance at 400-405 nm.[1][2] The intensity of the color is directly proportional to the caspase-3 activity in the sample.[3]
-
Fluorometric Assays: These assays employ a DEVD peptide linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethyl coumarin (B35378) (AFC).[1][4] Upon cleavage by caspase-3, the liberated fluorophore emits a fluorescent signal that can be measured with a fluorometer.[5] The intensity of the fluorescence is directly proportional to the enzyme's activity.
Performance Comparison: Colorimetric vs. Fluorometric Assays
The selection of an appropriate caspase-3 assay depends on several factors, including the required sensitivity, sample type, available equipment, and throughput needs. Fluorometric assays are generally more sensitive than colorimetric assays.[6]
| Feature | Colorimetric Assay | Fluorometric Assay |
| Principle | Spectrophotometric detection of cleaved DEVD-pNA substrate | Fluorometric detection of cleaved DEVD-AMC or DEVD-AFC substrate |
| Detection Limit | Nanomolar range | Picomolar to Nanomolar range |
| Dynamic Range | Dependent on enzyme kinetics and substrate concentration | Dependent on enzyme kinetics and substrate concentration, generally wider than colorimetric |
| Signal-to-Noise Ratio | Moderate | High |
| Throughput | High | High |
| Cost | Low | Moderate |
| Instrumentation | Spectrophotometer or microplate reader (absorbance) | Fluorometer or fluorescent microplate reader |
| Potential Interference | Compound absorbance at 405 nm | Compound autofluorescence |
Signaling Pathways and Experimental Workflow
A clear understanding of the biological pathways and experimental procedures is essential for accurate data interpretation.
Caspase-3 Activation Signaling Pathway
Caspase-3 is a key executioner caspase in the apoptotic signaling cascade. Its activation can be triggered by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of initiator caspases (caspase-9 for the intrinsic pathway and caspase-8 for the extrinsic pathway), which then cleave and activate pro-caspase-3 into its active form.[7][8] this compound, like other naphthoquinone derivatives, is known to induce apoptosis through the generation of reactive oxygen species (ROS), which primarily triggers the intrinsic pathway.
Caption: Intrinsic pathway of apoptosis induction by this compound.
Generalized Experimental Workflow
The general workflow for measuring caspase-3 activity after inducing apoptosis with a compound like this compound is similar for both colorimetric and fluorometric assays and involves cell treatment, cell lysis, and enzymatic reaction.
Caption: Generalized workflow for measuring caspase-3 activity.
Experimental Protocols
The following are detailed protocols for inducing apoptosis with this compound and subsequently performing colorimetric and fluorometric caspase-3 activity assays. It is recommended to optimize these protocols for your specific cell type and experimental conditions.
I. Apoptosis Induction with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
II. Cell Lysis
-
Cell Harvesting: For adherent cells, gently remove the medium. For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Washing: Wash the cells once with 100 µL of ice-cold PBS. Centrifuge again and discard the supernatant.
-
Lysis: Add 50 µL of chilled cell lysis buffer to each well or cell pellet.
-
Incubation: Incubate on ice for 10-15 minutes.
-
Clarification: Centrifuge the plate or tubes at 10,000 x g for 5 minutes at 4°C to pellet the cell debris.
-
Lysate Collection: Carefully transfer the supernatant (cell lysate) to a fresh, chilled 96-well plate or tubes. The lysate can be used immediately or stored at -80°C.
III. Caspase-3 Colorimetric Assay
-
Reaction Setup: In a new 96-well clear, flat-bottom plate, add 50 µL of cell lysate to each well.
-
Reaction Buffer: Prepare a 2x reaction buffer containing 10 mM DTT. Add 50 µL of this buffer to each well containing the cell lysate.
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate (typically 4 mM stock) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the background reading (from a well with lysis buffer but no lysate) from all sample readings. The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.[9]
IV. Caspase-3 Fluorometric Assay
-
Reaction Setup: In a new 96-well black, flat-bottom plate, add 50 µL of cell lysate to each well.
-
Reaction Buffer: Prepare a 2x reaction buffer containing 10 mM DTT. Add 50 µL of this buffer to each well.[10]
-
Substrate Addition: Add 5 µL of the DEVD-AMC or DEVD-AFC substrate (typically 1 mM stock) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 460-505 nm, depending on the specific fluorophore.[4]
-
Data Analysis: Subtract the background reading from all sample readings. The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
Conclusion
Both colorimetric and fluorometric assays are robust methods for quantifying caspase-3 activity. The choice between them depends on the specific requirements of your experiment. Colorimetric assays offer a cost-effective and straightforward option for many applications.[11] In contrast, fluorometric assays provide higher sensitivity, making them more suitable for detecting low levels of caspase activity or when working with limited sample material.[6] By understanding the principles, performance characteristics, and protocols outlined in this guide, researchers can make an informed decision to select the most appropriate assay for their studies on apoptosis and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. TRIBIOSCIENCE INC Caspase-3 Colorimetric Assay Kit, 100 Tests, Quantity: | Fisher Scientific [fishersci.com]
- 3. promega.com [promega.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to 2,3-Dimethyl-1,4-naphthoquinone and Standard Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2,3-Dimethyl-1,4-naphthoquinone as a potential topoisomerase inhibitor, benchmarked against the well-established clinical agents, etoposide (B1684455) and doxorubicin (B1662922). While direct comparative data for this compound in topoisomerase inhibition assays is limited in publicly available literature, this guide draws upon the known mechanisms of naphthoquinones and provides a framework for its evaluation.
Naphthoquinones are a class of organic compounds known for their diverse biological activities, including anticancer properties.[1] Many derivatives of 1,4-naphthoquinone (B94277) have been investigated as potential anticancer agents due to their ability to inhibit DNA topoisomerases, generate reactive oxygen species, and induce apoptosis.[2] Some naphthoquinones bearing at least one phenolic hydroxyl group have been identified as potent inhibitors of topoisomerase I.[1] The cytotoxic effects of some 1,4-naphthoquinone derivatives have been attributed to their ability to inhibit topoisomerase II.
Performance Comparison of Topoisomerase Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of etoposide and doxorubicin against topoisomerase I and II. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay methodology.
| Compound | Target Topoisomerase | IC50 (µM) |
| This compound | Topo I & Topo II | Data not available |
| Etoposide | Topoisomerase II | 59.2[3][4] |
| Doxorubicin | Topoisomerase I | 0.8[5] |
| Topoisomerase II | ~2.67[6] |
Experimental Protocols: Topoisomerase Inhibition Assay
This section details a generalized protocol for assessing the inhibitory activity of a test compound, such as this compound, against topoisomerase I and II.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol, 1% SDS)
-
1% Agarose (B213101) gel in TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:
-
2 µL of 10x Topoisomerase I Assay Buffer
-
1 µL of supercoiled plasmid DNA (0.5 µg)
-
Varying concentrations of the test compound
-
1 µL of human Topoisomerase I enzyme
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include appropriate controls: a "no enzyme" control and a "no inhibitor" (enzyme only) control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
Analysis of Results:
-
No Enzyme Control: A fast-migrating band corresponding to supercoiled DNA.
-
Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA.
-
Inhibitor-Treated Samples: Inhibition of the enzyme will result in the persistence of the supercoiled DNA band in a dose-dependent manner.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (containing ATP)
-
Test compound
-
Stop Solution/Loading Dye
-
1% Agarose gel
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Set up the reaction mixtures on ice as described for the topoisomerase I assay, substituting kDNA for plasmid DNA and using the appropriate topoisomerase II assay buffer.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction with the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis.
-
Stain and visualize the gel.
Analysis of Results:
-
No Enzyme Control: Catenated kDNA will remain in the loading well or migrate very slowly.
-
Enzyme Control (no inhibitor): Decatenated kDNA will migrate into the gel as distinct bands.
-
Inhibitor-Treated Samples: Inhibition of topoisomerase II will result in a dose-dependent decrease in the intensity of the decatenated kDNA bands.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Caption: Workflow for a typical topoisomerase inhibition assay.
Caption: Mechanism of topoisomerase inhibition leading to apoptosis.
References
- 1. Inhibition of topoisomerase I by naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Etoposide | DNA Topoisomerases | Tocris Bioscience [tocris.com]
- 5. Doxorubicin inhibits human DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Activity of Naphthoquinones and Established Agents
For Researchers, Scientists, and Drug Development Professionals
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal compounds. This guide provides a comparative analysis of the in vitro antifungal activity of naphthoquinone derivatives against two widely used antifungal agents, fluconazole (B54011) and amphotericin B. Due to the limited availability of public data on 2,3-Dimethyl-1,4-naphthoquinone, this comparison focuses on the closely related and well-studied derivatives, 2,3-dibromo-1,4-naphthoquinone (B88232) (2,3-DBNQ) and 2-methoxynaphthalene-1,4-dione (2-MNQ).
Executive Summary
Naphthoquinone derivatives, specifically 2,3-DBNQ, have demonstrated potent in vitro antifungal activity against a range of opportunistic yeasts and dermatophytes, with Minimum Inhibitory Concentration (MIC) values in some cases comparable or superior to fluconazole and amphotericin B.[1][2][3] The primary mechanism of action for 2,3-DBNQ appears to be the disruption of fungal membrane permeability, leading to the leakage of essential intracellular components.[1][2][3] However, cytotoxicity studies have indicated potential limitations for the clinical use of these compounds, highlighting the need for further research to improve their selectivity and safety profiles.[1][2][3][4]
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 2,3-DBNQ, 2-MNQ, fluconazole, and amphotericin B against common fungal pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Comparative Antifungal Activity against Candida Species (µg/mL)
| Antifungal Agent | Candida albicans | Candida parapsilosis | Candida tropicalis | Candida krusei | Candida glabrata |
| 2,3-DBNQ | <1.56 - 6.25[2][3] | <1.56[2] | <1.56[2] | <1.56[2] | 6.25[2] |
| Fluconazole | 0.25 - 8[5] | 0.5 - 4[5] | 0.5 - 4[5] | 16 - >64[5] | 4 - 32[5] |
| Amphotericin B | 0.06 - 1.0[6] | 0.03 - 2[7] | 0.125 - 1[8] | 0.125 - 2 | 0.25 - 2[8] |
Table 2: Comparative Antifungal Activity against Aspergillus fumigatus (µg/mL)
| Antifungal Agent | MIC Range |
| Fluconazole | 256 - >256[9] |
| Amphotericin B | 0.125 - 2[10] |
Note: Data for the antifungal activity of 2,3-DBNQ and 2-MNQ against Aspergillus fumigatus was not available in the reviewed literature. Aspergillus fumigatus is known to have intrinsic resistance to fluconazole.[11]
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide are primarily based on standardized methods established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI M27-A3 and M38-A2)
This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.
-
Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (B87167) (DMSO), and then serially diluted in RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. For yeasts, a suspension is prepared and adjusted to a concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL. For filamentous fungi, a conidial suspension is prepared and adjusted to a concentration of 0.4 × 10⁴ to 5 × 10⁴ conidia/mL.
-
Incubation: The prepared microdilution plates, containing the serially diluted antifungal agents and the fungal inoculum, are incubated at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% for azoles and ≥90-100% for polyenes and naphthoquinones) compared to the growth control.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Mechanism of Action
Naphthoquinones (2,3-DBNQ)
The primary antifungal mechanism of 2,3-DBNQ involves the disruption of the fungal cell membrane's permeability.[1][2][3] This leads to an increased leakage of essential intracellular components, such as nucleotides, ultimately resulting in fungal cell death.[1][2][3] Studies have shown that the antifungal activity of 2,3-DBNQ is not significantly affected by the presence of exogenous ergosterol (B1671047), suggesting that its mechanism is distinct from that of polyenes like amphotericin B.[2]
Caption: Proposed mechanism of antifungal action for 2,3-DBNQ.
Fluconazole
Fluconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to a disruption of membrane integrity and function, resulting in the inhibition of fungal growth.
Caption: Mechanism of action of Fluconazole.
Amphotericin B
Amphotericin B is a polyene antifungal that binds to ergosterol in the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing a rapid leakage of essential monovalent ions (such as K⁺, Na⁺, and H⁺) and ultimately leading to fungal cell death.
Caption: Mechanism of action of Amphotericin B.
Conclusion and Future Directions
Naphthoquinone derivatives, such as 2,3-DBNQ, exhibit promising in vitro antifungal activity against a variety of clinically relevant fungi. Their mechanism of action, centered on disrupting fungal membrane permeability, is distinct from that of established agents like fluconazole and amphotericin B. While the potent antifungal effects are encouraging, the associated cytotoxicity underscores a critical hurdle for their therapeutic development. Future research should focus on synthesizing and screening new naphthoquinone analogs with improved selectivity for fungal cells over mammalian cells. Structure-activity relationship (SAR) studies will be instrumental in identifying modifications that enhance antifungal efficacy while minimizing toxicity. Furthermore, exploring synergistic combinations of naphthoquinones with existing antifungal drugs could be a viable strategy to enhance therapeutic outcomes and combat drug resistance.[12][13][14]
References
- 1. scribd.com [scribd.com]
- 2. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jidc.org [jidc.org]
- 9. mjpath.org.my [mjpath.org.my]
- 10. academic.oup.com [academic.oup.com]
- 11. Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of 2,3-Disubstituted-1,4-Naphthoquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activity of a series of 2,3-disubstituted-1,4-naphthoquinone derivatives, a class of compounds with significant potential in anticancer research. By presenting key experimental data, detailed methodologies, and visual representations of associated cellular pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships within this compound family and guide future drug discovery efforts.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of various 2,3-disubstituted-1,4-naphthoquinone derivatives was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarized in the table below, highlight the varying degrees of cytotoxicity based on the substitutions at the 2 and 3 positions of the naphthoquinone scaffold.
| Compound | Substituent at C2/C3 | H460 (Lung) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | A2780 (Ovarian) IC50 (µM) |
| 5c | 2-(2-hydroxyethylamino)-3-chloro- | - | 21.6 | - |
| 5f | 2,3-bis(2-hydroxyethylthio)- | 30.48 | - | - |
| 5g | 2-(2-hydroxyethylthio)-3-methoxy- | - | - | 2.68 |
| 8 | 2,3-bis(pyridin-2-ylmethylamino)- | 4.24 | 16.0 | 3.89 |
Data extracted from a study on 2,3-(substituted)-1,4-naphthoquinone derivatives.[1]
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.
Procedure:
-
Cell Seeding: Cancer cells (e.g., H460, MDA-MB-231, A2780) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (2,3-disubstituted-1,4-naphthoquinone derivatives). Control wells containing untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following incubation, a sterile MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of 1,4-naphthoquinone (B94277) derivatives are often attributed to their ability to generate reactive oxygen species (ROS), leading to cellular stress and the induction of apoptosis. This process can involve the modulation of key signaling pathways such as the MAPK/Akt/STAT3 cascade.
References
Unveiling the Pro-oxidant Power of 2,3-Dimethyl-1,4-naphthoquinone: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pro-oxidant activity of 2,3-Dimethyl-1,4-naphthoquinone (DMNQ) against other common naphthoquinone alternatives. The information presented herein is supported by experimental data from various studies, offering a comprehensive resource for investigating the mechanisms and potential applications of DMNQ-induced oxidative stress.
Mechanism of Action: The Redox Cycling Engine of Oxidative Stress
Naphthoquinones, including DMNQ, primarily exert their pro-oxidant effects through a process known as redox cycling. This cyclical reaction cascade continuously generates reactive oxygen species (ROS), leading to a state of oxidative stress within the cell. The fundamental steps involve the enzymatic reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce a superoxide (B77818) anion and regenerate the parent quinone. This process can lead to the formation of other ROS, such as hydrogen peroxide, which can subsequently damage cellular components like DNA, lipids, and proteins.[1][2][3]
dot graph "Redox_Cycling_of_DMNQ" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
DMNQ [label="this compound\n(DMNQ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Semiquinone [label="DMNQ Semiquinone\nRadical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzyme [label="NAD(P)H:Quinone\nOxidoreductase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NADP [label="NADP+", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NADPH [label="NAD(P)H", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; O2 [label="O₂", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Superoxide [label="Superoxide (O₂⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O2 [label="Hydrogen Peroxide (H₂O₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellularDamage [label="Oxidative Cellular Damage\n(Lipids, Proteins, DNA)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
DMNQ -> Semiquinone [label="One-electron reduction"]; Enzyme -> DMNQ; NADPH -> Enzyme; Enzyme -> NADP; Semiquinone -> DMNQ [label="Reoxidation"]; O2 -> Semiquinone; Semiquinone -> Superoxide; Superoxide -> H2O2 [label="Dismutation"]; H2O2 -> CellularDamage; } caption: "Redox cycling of DMNQ to generate ROS."
Comparative Pro-oxidant Activity
The pro-oxidant potency of naphthoquinones can vary significantly based on their chemical structure. The following tables summarize the available in vitro data comparing the cytotoxicity and ROS-generating capacity of DMNQ with other well-known naphthoquinones like menadione, plumbagin, and lawsone.
Note: The data presented below is compiled from different studies and may not be directly comparable due to variations in experimental conditions, cell lines, and methodologies.
Table 1: Comparative Cytotoxicity of Naphthoquinones in C6 Glioblastoma Cells
| Compound | IC50 (µM) | Reference |
| Plumbagin | 7.7 ± 0.28 | [1] |
| Menadione | 9.6 ± 0.75 | [1] |
| Lawsone | > 1000 | [1] |
Lower IC50 values indicate higher cytotoxicity.
Table 2: Comparative ROS Production by Naphthoquinones in C6 Glioblastoma Cells
| Compound | Concentration (µM) | Incubation Time (h) | ROS Increase (%) | Reference |
| Plumbagin | 15 | 3 | 68 | [1] |
| Plumbagin | 18 | 3 | 76 | [1] |
| Menadione | 20 | 3 | 69 | [1] |
| Menadione | 25 | 3 | 100 | [1] |
| Lawsone | 50 - 1000 | 0.5 - 3 | Decrease | [1] |
ROS production was measured using the DCFH-DA assay. An increase is relative to untreated control cells.
Table 3: Cytotoxicity of Plumbagin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caco-2 | Colorectal Adenocarcinoma | 0.35 | [4] |
| DLD-1 | Colorectal Adenocarcinoma | 0.28 | [4] |
| HepG2 | Hepatocellular Carcinoma | 1.00 | [4] |
| A549 | Lung Cancer | 1.14 | [4] |
| MCF-7 | Breast Adenocarcinoma | 0.06 | [4] |
| SPC212 | Mesothelioma | 0.24 | [4] |
DMNQ-Induced Signaling Pathways
The excessive ROS generated by DMNQ triggers a cascade of intracellular signaling events, ultimately leading to programmed cell death (apoptosis). Key pathways implicated in DMNQ-induced apoptosis include the activation of p53 and the mitogen-activated protein kinase (MAPK) pathways, particularly c-Jun N-terminal kinase (JNK) and p38. This signaling converges on the mitochondria, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.
dot graph "DMNQ_Apoptosis_Pathway" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
DMNQ [label="this compound\n(DMNQ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Increased Intracellular ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidativeStress [label="Oxidative Stress", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Damage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Activation\n(JNK, p38)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c\nRelease", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];
DMNQ -> ROS; ROS -> OxidativeStress; OxidativeStress -> DNA_Damage; OxidativeStress -> MAPK; DNA_Damage -> p53; p53 -> Mitochondria; MAPK -> Mitochondria; Mitochondria -> CytochromeC; CytochromeC -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; } caption: "DMNQ-induced apoptotic signaling pathway."
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the pro-oxidant activity of DMNQ.
Intracellular ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This assay is widely used to measure intracellular hydrogen peroxide and other peroxyl radicals.
Materials:
-
Cells of interest
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
DMNQ and other test compounds
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (typically 5-20 µM) in serum-free cell culture medium.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add fresh cell culture medium containing various concentrations of DMNQ or other test compounds to the respective wells. Include untreated and positive control wells.
-
Incubate the plate for the desired time period (e.g., 1, 3, 6, 12, 24 hours).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and capture images using a fluorescence microscope.
-
The fluorescence intensity is proportional to the level of intracellular ROS.
dot graph "DCFH_DA_Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Seed Cells in\n96-well Plate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Wash1 [label="Wash with PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load [label="Load with DCFH-DA\n(30-60 min, 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash with PBS (2x)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="Treat with DMNQ/\nOther Compounds", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate for\nDesired Time", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure Fluorescence\n(Ex/Em: 485/535 nm)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Wash1; Wash1 -> Load; Load -> Wash2; Wash2 -> Treat; Treat -> Incubate; Incubate -> Measure; } caption: "Workflow for intracellular ROS detection."
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Cell culture medium
-
DMNQ and other test compounds
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well clear plate at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of DMNQ or other test compounds. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Lipid Peroxidation Assessment (TBARS Assay)
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Cell lysate or tissue homogenate
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
MDA standard
-
Spectrophotometer
Protocol:
-
Prepare cell lysates from cells treated with DMNQ or other compounds.
-
To a sample of the cell lysate, add a solution containing TCA, TBA, and HCl.
-
Heat the mixture at 95-100°C for 30-60 minutes. This allows the MDA in the sample to react with TBA.
-
Cool the samples on ice to stop the reaction.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the amount of MDA by comparing the absorbance to a standard curve generated with known concentrations of MDA.
-
The results are typically expressed as nmol of MDA per mg of protein.
References
- 1. Comparison of the Effect of Native 1,4-Naphthoquinones Plumbagin, Menadione, and Lawsone on Viability, Redox Status, and Mitochondrial Functions of C6 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Plumbagin, Rapanone and 12 other naturally occurring Quinones from Kenyan Flora towards human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of 2,3-Dimethyl-1,4-naphthoquinone's anticancer effects in different cell lines
A deep dive into the cytotoxic effects of 1,4-naphthoquinone (B94277) derivatives across various cancer cell lines, with a focus on the limited but promising data on 2,3-Dimethyl-1,4-naphthoquinone. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their anticancer activities, supported by experimental data and detailed protocols.
The quest for novel anticancer agents has led to the extensive investigation of natural and synthetic compounds. Among these, 1,4-naphthoquinones have emerged as a promising class of molecules with potent cytotoxic activities against a spectrum of cancer cells. Their mechanism of action is often attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS) and interference with key cellular signaling pathways. This guide synthesizes the available data on the anticancer effects of 1,4-naphthoquinone derivatives, with a particular focus on cross-validating their efficacy in different cell lines. While comprehensive data on this compound is limited, this comparison draws upon findings from structurally related compounds to provide a broader understanding of this chemical class.
Comparative Cytotoxicity of 1,4-Naphthoquinone Derivatives
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various 1,4-naphthoquinone derivatives against a panel of human cancer cell lines, offering a quantitative comparison of their cytotoxic effects. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 11 | HepG2 | Hepatocellular Carcinoma | 1.55 | [1] |
| HuCCA-1 | Cholangiocarcinoma | 0.86 | [1] | |
| A549 | Lung Carcinoma | 0.31 | [1] | |
| MOLT-3 | T-lymphoblast Acute Lymphoblastic Leukemia | 0.15 | [1] | |
| Compound 14 | HepG2 | Hepatocellular Carcinoma | 14.67 | [1] |
| HuCCA-1 | Cholangiocarcinoma | 0.27 | [1] | |
| Compound 10 | HepG2 | Hepatocellular Carcinoma | 13.60 | [1] |
| MOLT-3 | T-lymphoblast Acute Lymphoblastic Leukemia | 1.38 | [1] | |
| Anilino-1,4-naphthoquinone (Compound 12) | HuCCA-1 | Cholangiocarcinoma | 8.21 | [2] |
| MDA-MB-231 | Breast Cancer | 4.77 | [2] | |
| Anilino-1,4-naphthoquinone (Compound 13) | A549 | Lung Carcinoma | 27.91 | [2] |
| T47D | Breast Cancer | 10.12 | [2] | |
| Anilino-1,4-naphthoquinone (Compound 17) | HuCCA-1 | Cholangiocarcinoma | 9.65 | [2] |
| PD9, PD10, PD11, PD13, PD14, PD15 | DU-145 | Prostate Cancer | 1-3 | [3] |
| MDA-MB-231 | Breast Cancer | 1-3 | [3] | |
| HT-29 | Colon Cancer | 1-3 | [3] | |
| 2-Amino-1,4-naphthoquinone (Compound 5i) | A549 | Lung Carcinoma | 6.15 | [4] |
Note: The specific structures of "Compound 11", "Compound 14", "Compound 10", and the "PD" compounds are detailed in the cited literature.
Mechanistic Insights: Signaling Pathways and Cellular Effects
The anticancer activity of 1,4-naphthoquinone derivatives is multifaceted, primarily revolving around the induction of apoptosis and autophagy through the modulation of various signaling pathways. A common mechanism involves the generation of intracellular ROS, which triggers cellular stress and subsequent cell death.
Studies have shown that some 1,4-naphthoquinone derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival[6]. Inhibition of this pathway can lead to the induction of autophagy, a cellular self-degradation process that can promote cell death in cancer cells. Furthermore, some derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell signaling[2]. The induction of apoptosis, or programmed cell death, is another hallmark of naphthoquinone activity and is often a consequence of ROS-induced cellular damage[7].
Experimental Protocols
To ensure the reproducibility and cross-validation of findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the anticancer effects of compounds like this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period, generally 48 to 72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The available evidence strongly suggests that 1,4-naphthoquinone derivatives are a valuable source of potential anticancer drugs. Their ability to induce cell death through multiple mechanisms, including ROS generation and modulation of key signaling pathways, makes them attractive candidates for further development. However, to fully understand the therapeutic potential of this compound, a more systematic cross-validation of its anticancer effects in a broader panel of cancer cell lines is imperative. Future research should focus on elucidating its specific molecular targets and signaling pathways, as well as evaluating its efficacy and safety in preclinical in vivo models. Such studies will be crucial in paving the way for the clinical translation of this promising compound.
References
- 1. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound derivatives as bioreductive alkylating agents with cross-linking potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2,3-Dimethyl-1,4-naphthoquinone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,3-Dimethyl-1,4-naphthoquinone is critical for ensuring laboratory safety and environmental protection. As a quinone derivative, this compound is classified as a hazardous material, necessitating strict adherence to established disposal protocols. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory safety standards and regulatory requirements.
Immediate Safety and Hazard Information
While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be readily available, the known hazards associated with this compound and the general class of quinones demand careful handling. All procedures involving this chemical should be conducted in a well-ventilated area or a chemical fume hood.
Known Hazard Classifications for this compound:
| Hazard Classification | Description | Primary Disposal Consideration |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | Avoid all skin contact. Contaminated personal protective equipment (PPE) and materials must be disposed of as hazardous waste. |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | Wear appropriate eye protection. In case of contact, flush eyes for several minutes. |
| Specific Target Organ Toxicity (Single Exposure) [Respiratory Tract Irritation] | May cause respiratory irritation.[1] | Handle in a well-ventilated area or fume hood to prevent inhalation of dust or vapors. |
| Environmental Hazard | Quinones can be toxic to aquatic life.[2] | Prevent release to the environment. Do not dispose of down the drain or in regular trash.[2] |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working with powders or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.
Spill Response Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the spill area and remove all sources of ignition.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, contain the spill using an appropriate chemical absorbent material. For solid spills, avoid generating dust by moistening the material or using a HEPA-filter vacuum for cleanup.[3][4]
-
Clean-Up: Following your institution's specific spill clean-up procedures for toxic chemicals, carefully collect the absorbent material and contaminated items into a labeled hazardous waste container.[2]
-
Report: Report the spill to your laboratory supervisor and the Environmental Health and Safety (EHS) department.[2]
Operational Disposal Plan
The disposal of this compound must be managed in accordance with federal, state, and local regulations for hazardous waste.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste this compound, including contaminated materials (e.g., gloves, absorbent pads, and glassware), in a designated, chemically compatible, and sealable container.[3][5][7] Plastic containers are often preferred for chemical waste.[6]
-
Do not mix with incompatible waste streams. For instance, store separately from acids and bases, and keep acids away from cyanides or sulfides.[7]
-
-
Container Labeling:
-
Waste Storage (Satellite Accumulation Area):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5][6][7] This area must be at or near the point of generation and under the control of laboratory personnel.[6][11]
-
Ensure the SAA is a well-ventilated, cool, and dry location, away from incompatible materials.
-
Keep the container securely capped at all times, except when adding waste.[6][7]
-
Federal regulations limit the accumulation of hazardous waste in an SAA to a maximum of 55 gallons. For acutely toxic "P-list" chemicals, the limit is one quart.[5][6]
-
-
Professional Disposal:
-
Disposal of Empty Containers:
Disposal Workflow Diagram
References
- 1. This compound | C12H10O2 | CID 16615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. nswai.org [nswai.org]
- 9. lomography.com [lomography.com]
- 10. benchchem.com [benchchem.com]
- 11. danielshealth.com [danielshealth.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for 2,3-Dimethyl-1,4-naphthoquinone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dimethyl-1,4-naphthoquinone in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂ | PubChem[1] |
| Molecular Weight | 186.21 g/mol | PubChem[1] |
| Appearance | Yellow solid/powder | Fisher Scientific[2] |
| Melting Point | 105 - 108 °C | Fisher Scientific[2] |
| Density | 1.4 g/cm³ (for 1,4-Naphthoquinone) | INCHEM[3] |
| Solubility | Low water solubility | Thermo Fisher Scientific[4] |
Hazard Identification and GHS Classification
Based on data for closely related naphthoquinones, this compound is anticipated to present the following hazards.
| Hazard | GHS Classification | Precautionary Statement |
| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled. |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Note: GHS classifications are based on the hazardous properties of 1,4-Naphthoquinone and may be representative of this compound.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against dust particles and chemical splashes that can cause severe eye damage.[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC), a lab coat, and long-sleeved clothing. | Prevents skin contact which can cause severe burns and allergic reactions.[2][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Essential to prevent inhalation of fatal dusts and mists.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
1. Preparation and Weighing:
-
Ensure the chemical fume hood has adequate airflow.
-
Wear all required PPE before handling the chemical.
-
To avoid generating dust, handle the solid carefully. If possible, use a spatula and weigh the compound on a tared weigh boat within the fume hood.
2. Solubilization:
-
Add the desired solvent to the vessel containing the weighed this compound.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
3. Experimental Use:
-
Keep all containers tightly sealed when not in use.
-
Avoid contact with strong oxidizing and reducing agents.[2][5]
-
Work in a well-ventilated area and avoid the formation of dust.[5][7]
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[5]
Emergency Procedures
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][7]
-
Decontaminate: Clean the spill area with an appropriate solvent.
-
Report: Inform the laboratory supervisor and safety officer of the incident.
First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Collection: Collect all waste in a designated, labeled, and sealed container.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.[8]
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[5] Do not allow the chemical to enter drains or waterways due to its high toxicity to aquatic life.[4][5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C12H10O2 | CID 16615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. ICSC 1547 - 1,4-NAPHTHOQUINONE [inchem.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
